molecular formula C24H29FN2O4 B12398342 Iloperidone metabolite Hydroxy Iloperidone-d3

Iloperidone metabolite Hydroxy Iloperidone-d3

Cat. No.: B12398342
M. Wt: 431.5 g/mol
InChI Key: SBKZGLWZGZQVHA-BMSJAHLVSA-N
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Description

Iloperidone metabolite Hydroxy Iloperidone-d3 is a useful research compound. Its molecular formula is C24H29FN2O4 and its molecular weight is 431.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H29FN2O4

Molecular Weight

431.5 g/mol

IUPAC Name

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol

InChI

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i2D3

InChI Key

SBKZGLWZGZQVHA-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F

Canonical SMILES

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O

Origin of Product

United States

Foundational & Exploratory

Iloperidone metabolism pathway to Hydroxy Iloperidone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Metabolic Pathway of Iloperidone to Hydroxy Iloperidone (P88)

Introduction

Iloperidone is a second-generation atypical antipsychotic agent utilized in the management of schizophrenia.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] The pharmacokinetics of iloperidone are complex, characterized by extensive hepatic metabolism leading to the formation of several metabolites, two of which are pharmacologically significant: P88 (Hydroxy Iloperidone) and P95.[4] This guide provides a detailed technical overview of the metabolic transformation of iloperidone to its active metabolite, P88, intended for researchers, scientists, and drug development professionals.

Iloperidone's metabolism is primarily governed by three main biotransformation pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[2][5] The formation of Hydroxy Iloperidone (P88) occurs through the carbonyl reduction pathway.[2][4] This metabolite is of particular interest as it exhibits a receptor binding profile comparable to the parent drug and contributes significantly to the overall clinical effect of iloperidone.[2][6]

Metabolic Pathway to Hydroxy Iloperidone (P88)

The primary route for the formation of Hydroxy Iloperidone (P88) from iloperidone is through carbonyl reduction.[4][7] This metabolic process is distinct from the CYP450-mediated pathways that produce the other major metabolites. While CYP2D6 and CYP3A4 are central to the overall metabolism of iloperidone, the conversion to P88 is catalyzed by cytosolic and microsomal enzymes.[8]

The two other major metabolic pathways for iloperidone involve the cytochrome P450 system. Hydroxylation of iloperidone, mediated by CYP2D6, results in the formation of the P95 metabolite.[9] Concurrently, O-demethylation, catalyzed by CYP3A4, produces the P89 metabolite.[2] The interplay between these pathways is crucial in determining the overall pharmacokinetic profile of iloperidone and its metabolites. The genetic polymorphism of CYP2D6, leading to different metabolizer phenotypes (e.g., extensive metabolizers vs. poor metabolizers), significantly influences the plasma concentrations of iloperidone and its metabolites.[5]

Iloperidone_Metabolism Iloperidone Iloperidone P88 Hydroxy Iloperidone (P88) (Active Metabolite) Iloperidone->P88 Carbonyl Reduction P95 P95 Iloperidone->P95 Hydroxylation (CYP2D6) P89 P89 Iloperidone->P89 O-demethylation (CYP3A4)

Figure 1: Iloperidone Metabolic Pathways

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of iloperidone and its primary metabolites are summarized below. These values highlight the impact of CYP2D6 metabolizer status on drug exposure.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites

Parameter Iloperidone P88 (Hydroxy Iloperidone) P95
Elimination Half-life (t½) in Extensive Metabolizers (EM) 18 hours[4][9] 26 hours[4][9] 23 hours[4][9]
Elimination Half-life (t½) in Poor Metabolizers (PM) 33 hours[4][9] 37 hours[4][9] 31 hours[4][9]
Plasma Exposure (AUC) in EMs - 19.5% of total plasma exposure[4][5] 47.9% of total plasma exposure[4][5]
Plasma Exposure (AUC) in PMs - 34.0% of total plasma exposure[4][5] 25% of total plasma exposure[4][5]

| Protein Binding | ~95%[4][9] | ~95%[9] | ~95%[9] |

Table 2: General Pharmacokinetic Properties of Iloperidone

Parameter Value
Oral Bioavailability 96%[9]
Time to Peak Plasma Concentration (Tmax) 2 to 4 hours[4][9]
Apparent Volume of Distribution 1340-2800 L[4][9]
Apparent Clearance 47 to 102 L/h[4]
Route of Elimination Primarily hepatic metabolism[4]
Excretion in EMs ~58.2% in urine, ~19.9% in feces[2]

| Excretion in PMs | ~45.1% in urine, ~22.1% in feces[2] |

Experimental Protocols

The characterization of iloperidone's metabolic pathways has been elucidated through a combination of in vitro and in vivo studies.

In Vitro Enzyme Inhibition Studies
  • Objective: To identify the specific cytochrome P450 enzymes responsible for iloperidone metabolism and to assess the inhibitory potential of iloperidone on these enzymes.

  • Methodology:

    • Microsome Preparation: Pooled human liver microsomes are used as a source of metabolizing enzymes.[10] In some studies, microsomes from baculovirus-infected insect cells (supersomes) expressing specific human CYP enzymes are also utilized to confirm the role of individual enzymes.[10]

    • Incubation: Iloperidone is incubated with the microsomes in the presence of a CYP-specific probe substrate.[11] The concentrations of iloperidone are varied to determine the inhibition kinetics.

    • Analysis: The rate of metabolism of the probe substrate is measured using High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.[11]

    • Data Interpretation: The inhibition constant (Ki) is calculated to quantify the potency of iloperidone as an inhibitor of specific CYP enzymes. For instance, iloperidone has been shown to be a potent inhibitor of CYP3A4 (Ki = 0.38 µM) and a competitive inhibitor of CYP2D6 (Ki = 2.9 µM) in human liver microsomes.[10]

In Vivo Pharmacokinetic Studies in Humans
  • Objective: To determine the pharmacokinetic profile of iloperidone and its metabolites in human subjects, including individuals with different CYP2D6 genotypes.

  • Methodology:

    • Study Population: Healthy volunteers or patients with schizophrenia are enrolled.[8] Subjects are genotyped for CYP2D6 to classify them as extensive metabolizers (EM) or poor metabolizers (PM).[5]

    • Drug Administration: A single or multiple oral doses of iloperidone are administered.[8]

    • Sample Collection: Blood samples are collected at predetermined time points after drug administration.[8]

    • Bioanalysis: Plasma concentrations of iloperidone and its metabolites (P88 and P95) are quantified using validated analytical methods, such as HPLC coupled with mass spectrometry (LC-MS/MS).

    • Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, Tmax, and elimination half-life, are calculated using non-compartmental or compartmental modeling approaches.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies microsomes Human Liver Microsomes or Supersomes incubation Incubation with Iloperidone & Probe Substrates microsomes->incubation analysis_invitro HPLC/MS Analysis incubation->analysis_invitro ki_calc Ki (Inhibition Constant) Calculation analysis_invitro->ki_calc subjects Human Subjects (EM & PM Genotypes) dosing Iloperidone Administration subjects->dosing sampling Blood Sample Collection dosing->sampling bioanalysis LC-MS/MS Bioanalysis of Plasma Concentrations sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis

References

The Convergent Roles of CYP2D6 and CYP3A4 in the Metabolic Activation of Iloperidone to Hydroxy Iloperidone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia in adults.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolism, which is predominantly orchestrated by the cytochrome P450 (CYP) enzyme superfamily. Specifically, CYP2D6 and CYP3A4 isoforms are the primary catalysts in the biotransformation of iloperidone into its major metabolites.[4][5][6][7] This technical guide provides a comprehensive overview of the roles of CYP2D6 and CYP3A4 in the formation of hydroxy iloperidone, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Metabolic Pathways of Iloperidone

Iloperidone undergoes extensive hepatic metabolism through three principal pathways:

  • Hydroxylation: Mediated by CYP2D6, this pathway leads to the formation of the major metabolite P95 (hydroxy iloperidone).[1][5][8][9][10]

  • O-demethylation: This pathway is catalyzed by CYP3A4 and results in the formation of the P89 metabolite.[1][5][8][9][10]

  • Carbonyl Reduction: Cytosolic enzymes are primarily responsible for the reduction of iloperidone to its active metabolite P88.[1][8][9][11]

Of these, the formation of the hydroxylated metabolite P95 is a critical determinant of the drug's pharmacokinetic profile, particularly in relation to genetic polymorphisms of the CYP2D6 enzyme.

The Pivotal Role of CYP2D6 in Hydroxylation

CYP2D6 is the principal enzyme responsible for the hydroxylation of iloperidone to form its major metabolite, P95.[1][8][9][10] The activity of CYP2D6 is highly variable within the population due to genetic polymorphisms, leading to distinct patient phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[5][10]

This genetic variability has significant clinical implications. CYP2D6 poor metabolizers exhibit reduced clearance of iloperidone, leading to higher plasma concentrations of the parent drug and its metabolite P88, and a substantial decrease in the formation of P95.[5][8][10] Consequently, the elimination half-life of iloperidone is significantly prolonged in PMs compared to EMs.[1][2][5] This necessitates dose adjustments in patients identified as CYP2D6 poor metabolizers to mitigate the risk of adverse effects.[10]

The Contributory Role of CYP3A4

While CYP2D6 governs the primary hydroxylation pathway, CYP3A4 plays a significant, albeit different, role in the overall metabolism of iloperidone.[6][7] Its main contribution is the O-demethylation of iloperidone to form the P89 metabolite.[8][9] Although not directly involved in the formation of the primary "hydroxy iloperidone" (P95), CYP3A4's metabolic activity is crucial for the overall clearance of the drug.

Furthermore, iloperidone has been shown to be an inhibitor of CYP3A4.[12][13][14] This creates a potential for drug-drug interactions when iloperidone is co-administered with other substrates of CYP3A4.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacokinetics and enzyme kinetics of iloperidone and its metabolites.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in CYP2D6 Extensive (EM) vs. Poor Metabolizers (PM)

ParameterAnalyteExtensive Metabolizers (EM)Poor Metabolizers (PM)Reference(s)
Elimination Half-life (hours) Iloperidone1833[1][2][5]
P882637[1][5]
P952331[1][5]
Area Under the Curve (AUC) Contribution at Steady-State P9547.9%25%[1][5][8][9][10]
P8819.5%34%[1][5][8][9][10]

Table 2: In Vitro Inhibition Constants (Ki) of Iloperidone for CYP2D6 and CYP3A4

EnzymeInhibition MechanismKi (μM) in Human Liver MicrosomesKi (μM) in SupersomesReference(s)
CYP2D6 Competitive2.910[12][13][14]
CYP3A4 Noncompetitive0.380.3[12][13][14]

Experimental Protocols

The characterization of CYP2D6 and CYP3A4's role in iloperidone metabolism typically involves in vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes (supersomes).[12][13][15][16]

Protocol for Determining Enzyme Kinetics in Human Liver Microsomes
  • Preparation of Incubation Mixture:

    • A typical incubation mixture contains pooled human liver microsomes (as the enzyme source), iloperidone (as the substrate) at various concentrations, and a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Initiation and Incubation:

    • The reaction is initiated by the addition of the NADPH-generating system.

    • The mixture is incubated at 37°C for a specified time, during which the enzymatic reaction proceeds.

  • Termination of Reaction:

    • The reaction is stopped by adding a quenching solvent, such as acetonitrile or methanol, which precipitates the proteins.

  • Sample Processing:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the parent drug and its metabolites, is collected for analysis.

  • Analytical Method:

    • The concentrations of iloperidone and its metabolites are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[13]

  • Data Analysis:

    • The rate of metabolite formation is determined at each substrate concentration.

    • Kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol for Enzyme Inhibition Studies

To determine the inhibitory potential of iloperidone on specific CYP isoforms (e.g., CYP2D6 and CYP3A4), a similar protocol is followed with the inclusion of a probe substrate specific for the enzyme of interest (e.g., bufuralol for CYP2D6, testosterone for CYP3A4).[13] Iloperidone is added as a potential inhibitor at various concentrations. The rate of metabolism of the probe substrate is measured, and the inhibition constant (Ki) and mechanism of inhibition are determined using graphical methods (e.g., Dixon plots) and non-linear regression analysis.[12][17]

Mandatory Visualizations

Metabolic Pathway of Iloperidone cluster_enzymes Iloperidone Iloperidone CYP2D6 CYP2D6 (Hydroxylation) Iloperidone->CYP2D6 CYP3A4 CYP3A4 (O-demethylation) Iloperidone->CYP3A4 Cytosolic_Enzymes Cytosolic Enzymes (Carbonyl Reduction) Iloperidone->Cytosolic_Enzymes P88 P88 (Reduced Iloperidone) P95 P95 (Hydroxy Iloperidone) P89 P89 (O-demethylated Metabolite) CYP2D6->P95 Major Pathway CYP3A4->P89 Cytosolic_Enzymes->P88

Caption: Metabolic pathways of iloperidone.

Experimental Workflow for In Vitro Metabolism Studies A Preparation of Reaction Mixture (Microsomes, Substrate, Buffer) B Pre-incubation at 37°C A->B C Initiation of Reaction (Addition of NADPH-generating system) B->C D Incubation at 37°C C->D E Termination of Reaction (Addition of Quenching Solvent) D->E F Sample Processing (Centrifugation) E->F G Analysis (LC-MS/MS) F->G H Data Analysis (Calculation of Kinetic Parameters) G->H

Caption: In vitro metabolism experimental workflow.

Conclusion

The metabolism of iloperidone is a complex process with significant contributions from both CYP2D6 and CYP3A4. CYP2D6-mediated hydroxylation to P95 is a major clearance pathway and is highly dependent on the patient's genetic makeup, necessitating pharmacogenetic considerations for personalized dosing. CYP3A4, while primarily responsible for O-demethylation, also presents a potential for drug-drug interactions due to iloperidone's inhibitory effects on this enzyme. A thorough understanding of these metabolic pathways is paramount for drug development professionals to optimize therapeutic strategies and ensure the safe and effective use of iloperidone.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Hydroxy Iloperidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Hydroxy Iloperidone-d3, a deuterated metabolite of the atypical antipsychotic Iloperidone. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

Iloperidone is an atypical antipsychotic agent that exerts its therapeutic effects through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism. One of its major active metabolites is Hydroxy Iloperidone, also known as P88. The deuterated form, Hydroxy Iloperidone-d3, serves as a valuable tool in pharmacokinetic and metabolic research, particularly in studies utilizing mass spectrometry for quantification. The incorporation of deuterium atoms provides a distinct mass shift, facilitating its use as an internal standard.

Physical and Chemical Properties

While specific experimental data for the deuterated form is limited in publicly available literature, the properties of Hydroxy Iloperidone can be inferred from data on the parent compound and its non-deuterated metabolite.

General Properties
PropertyValueSource
Chemical Name (αR)-4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-α-methyl-benzenemethanol-d3N/A
Synonyms P88-d3, (R)-Hydroxy Iloperidone-d3N/A
Appearance White to off-white solid (inferred)N/A
Molecular and Spectroscopic Data
PropertyValueSource
Molecular Formula C₂₄H₂₆D₃FN₂O₄
Molecular Weight 431.51 g/mol [1]
CAS Number Not explicitly available for the d3 variant. Unlabeled (R)-Hydroxy Iloperidone: 501373-87-1N/A
¹H NMR (non-deuterated) Characteristic signals for aromatic protons (fluorinated benzoxazole and methoxyphenyl groups), piperidine protons, and the ethanol hydroxyl group have been reported.
¹³C NMR (non-deuterated, 75 MHz, CDCl₃) Peaks at δ 25.82 (piperidine CH₂), 31.71 (piperidine CH₂), 41.08 (piperidine CH₂), 55.60 (methoxy group), 65.11 (ethanol CH₂-OH), 110.26 and 111.23 (aromatic carbons).[2]
Infrared (IR) (non-deuterated) Broad peak ~3200–3500 cm⁻¹ (alcohol -OH stretching); Peaks ~3000–3100 cm⁻¹ (aromatic C-H stretching).[2]
Mass Spectrometry (MS) (non-deuterated) [M+H]⁺: 429.2, [M+Na]⁺: 451.2[2]
Solubility and Stability
PropertyDescriptionSource
Solubility Data for the deuterated form is not readily available. The parent compound, Iloperidone, is practically insoluble in water, very slightly soluble in 0.1 N HCl, and freely soluble in chloroform, ethanol, methanol, and acetonitrile.[3]
Stability Specific stability data for Hydroxy Iloperidone-d3 is not published. General stability testing for deuterated pharmaceutical compounds should follow ICH guidelines (Q1A(R2)), which include stress testing under various conditions (e.g., temperature, humidity, light, and pH) to identify potential degradation products and establish a re-test period.[4][5]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis and purification of Hydroxy Iloperidone-d3 are scarce. However, a general approach can be outlined based on the synthesis of Iloperidone and related compounds.

Synthesis (General Approach)

The synthesis of Hydroxy Iloperidone-d3 would likely involve the following key steps, adapting known procedures for Iloperidone synthesis:

  • Preparation of Deuterated Intermediate: Synthesis of a deuterated precursor, such as 3-(methoxy-d3)-4-hydroxyacetophenone.

  • Alkylation: Reaction of the deuterated phenolic intermediate with a suitable propyl-linked piperidinyl-benzisoxazole derivative. A common route involves the reaction of 1-[4-(3-bromopropoxy)-3-(methoxy-d3)phenyl]ethanone with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[6]

  • Reduction: The final step would involve the reduction of the ketone functionality to a hydroxyl group to yield Hydroxy Iloperidone-d3.

Purification (General HPLC Method)

Purification of Hydroxy Iloperidone-d3 can be achieved using High-Performance Liquid Chromatography (HPLC). A typical method for Iloperidone and its related substances that could be adapted is as follows:

  • Column: A reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile).[7]

  • Flow Rate: Approximately 1.0 mL/min.[7]

  • Detection: UV detection at a suitable wavelength (e.g., 228 nm).[7]

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).[7]

Characterization

The identity and purity of the synthesized Hydroxy Iloperidone-d3 would be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of deuterium labeling.

  • Mass Spectrometry: To confirm the molecular weight and isotopic enrichment.

  • HPLC: To determine the purity of the final compound.

Signaling Pathways

Hydroxy Iloperidone, as an active metabolite of Iloperidone, is an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagrams illustrate the general signaling pathways inhibited by this antagonism.

Dopamine_D2_Receptor_Antagonism cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Binds Hydroxy_Iloperidone_d3 Hydroxy Iloperidone-d3 Hydroxy_Iloperidone_d3->D2R Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Excitability) PKA->Cellular_Response Leads to

Dopamine D2 Receptor Antagonism by Hydroxy Iloperidone-d3.

Serotonin_5HT2A_Receptor_Antagonism cluster_membrane Cell Membrane HT2AR Serotonin 5-HT2A Receptor Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Serotonin Serotonin Serotonin->HT2AR Binds Hydroxy_Iloperidone_d3 Hydroxy Iloperidone-d3 Hydroxy_Iloperidone_d3->HT2AR Blocks IP3 IP3 PIP2->IP3 to DAG DAG PIP2->DAG and Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (Increased Excitability) Ca2_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to

Serotonin 5-HT2A Receptor Antagonism by Hydroxy Iloperidone-d3.

Conclusion

Hydroxy Iloperidone-d3 is a critical tool for the advanced study of Iloperidone's pharmacology and metabolism. While comprehensive data on its physical and chemical properties are not fully available in the public domain, this guide consolidates the existing knowledge and provides a framework for its synthesis, purification, and characterization based on related compounds. The provided signaling pathway diagrams offer a visual representation of its primary mechanism of action. Further research is warranted to fully elucidate the specific properties of this deuterated metabolite.

References

Unraveling the Metabolic Fate of Iloperidone: A Technical Guide to Metabolite Discovery and Identification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites that may contribute to its overall pharmacological and safety profile. A thorough understanding of the biotransformation of Iloperidone and the identification of its metabolites in plasma are critical for drug development, clinical pharmacology studies, and personalized medicine approaches. This technical guide provides an in-depth overview of the discovery and identification of Iloperidone metabolites in plasma, with a focus on quantitative data, experimental protocols, and visual representations of metabolic pathways and analytical workflows.

Metabolic Pathways of Iloperidone

Iloperidone is primarily metabolized in the liver through three major biotransformation pathways: carbonyl reduction, hydroxylation mediated by Cytochrome P450 2D6 (CYP2D6), and O-demethylation mediated by Cytochrome P450 3A4 (CYP3A4).[1][2][3][4][5][6] These pathways lead to the formation of three main metabolites:

  • P88 (Hydroxy Iloperidone): Formed via carbonyl reduction. This is an active metabolite with a receptor binding profile comparable to the parent drug.[1][3][7][8]

  • P95: Formed via CYP2D6-mediated hydroxylation.[1][2][3]

  • P89: Formed via CYP3A4-mediated O-demethylation.[1][3][4]

The metabolic fate of Iloperidone is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different plasma concentrations of the parent drug and its metabolites in extensive metabolizers (EM) versus poor metabolizers (PM).[1][2][3]

Iloperidone_Metabolism cluster_pathways Metabolic Pathways cluster_further_metabolism Further Metabolism Iloperidone Iloperidone P88 P88 (Active Metabolite) Iloperidone->P88 Carbonyl Reductase P95 P95 Iloperidone->P95 CYP2D6 (Hydroxylation) P89 P89 Iloperidone->P89 CYP3A4 (O-demethylation) Elimination Further Oxidation and/or Glucuronidation P88->Elimination P95->Elimination P89->Elimination

Fig. 1: Iloperidone Metabolic Pathways

Quantitative Analysis of Iloperidone and its Metabolites in Plasma

The quantification of Iloperidone and its major metabolites (P88 and P95) in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. Several sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose.

Plasma Concentration and Exposure Data

The relative exposure of Iloperidone and its metabolites varies significantly between CYP2D6 extensive and poor metabolizers.

AnalyteParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Reference
Iloperidone Elimination Half-life18 hours33 hours[2]
P88 % of Total Plasma Exposure (AUC)19.5%34.0%[1][2][3]
Elimination Half-life26 hours37 hours[2]
P95 % of Total Plasma Exposure (AUC)47.9%25.0%[1][2][3]
Elimination Half-life23 hours31 hours[2]

AUC: Area Under the Curve

Receptor Binding Affinity

The pharmacological activity of Iloperidone and its metabolites is determined by their binding affinity to various neurotransmitter receptors.

ReceptorIloperidone (pKi)P88-8991 (pKi)P95-12113 (pKi)Reference
Serotonin 5-HT2A -9.568.15[7]
Dopamine D2A -7.80-[7]
Adrenergic alpha1 -8.087.67[7]
Adrenergic alpha2C -7.797.32[7]
Adrenergic alpha2B --7.08[7]

pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols for Metabolite Identification and Quantification

The reliable identification and quantification of Iloperidone metabolites in plasma necessitate robust and validated analytical methodologies. The following section outlines a typical experimental workflow.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation and Detection Plasma Human Plasma Sample (100 µL) IS Internal Standard Addition (Deuterated Analogs) Plasma->IS Extraction Extraction IS->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE LLE Liquid-Liquid Extraction (LLE) (with Ethyl Acetate) Extraction->LLE Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation LC Liquid Chromatography (LC) Evaporation->LC Column C8 or C18 Column LC->Column MobilePhase Mobile Phase (e.g., Acetonitrile/Ammonium Formate) LC->MobilePhase MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Detection Multiple Reaction Monitoring (MRM) MSMS->Detection

Fig. 2: Analytical Workflow for Iloperidone Metabolite Quantification
Sample Preparation

  • Plasma Collection: Human plasma samples are collected from subjects administered with Iloperidone.

  • Internal Standard Spiking: To ensure accuracy and precision, a deuterated internal standard for Iloperidone and its metabolites is added to the plasma samples.[1][9]

  • Extraction: The analytes and internal standards are extracted from the plasma matrix using either Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][9][10][11]

    • SPE: A common approach for cleaning up the sample and concentrating the analytes.[1][9]

    • LLE: Ethyl acetate is a frequently used solvent for extracting Iloperidone and its metabolites.[10][12]

  • Evaporation and Reconstitution: The extract is evaporated to dryness and then reconstituted in a solvent compatible with the liquid chromatography mobile phase.

Chromatographic Separation
  • Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is employed to separate Iloperidone and its metabolites from endogenous plasma components.

  • Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[1][9][10]

  • Mobile Phase: A gradient or isocratic elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is common.[10][12]

Mass Spectrometric Detection
  • Technique: Tandem mass spectrometry (MS/MS) is the detector of choice due to its high selectivity and sensitivity.[1][9][10]

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions of the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard, which enhances the specificity of the assay.[10][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Iloperidone 427.2261.2[10]
P88 429.1261.1[10]
P95 429.1261.1[10]
Method Validation

The analytical method should be fully validated according to regulatory guidelines to ensure its reliability. Validation parameters include:

  • Linearity: The method has been shown to be linear over concentration ranges such as 0.01-6 ng/mL or 10-10,000 pg/mL for Iloperidone and its metabolites.[1][10]

  • Accuracy and Precision: The intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).[9][10]

  • Recovery: The extraction recovery of the analytes from the plasma matrix should be consistent and high (e.g., >84%).[9]

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes should be evaluated to ensure it does not interfere with quantification.[9]

  • Stability: The stability of the analytes in plasma under various storage and handling conditions should be assessed.

Conclusion

The discovery and identification of Iloperidone metabolites in plasma are essential for a comprehensive understanding of its pharmacology. The major metabolic pathways involving carbonyl reduction and CYP-mediated reactions lead to the formation of key metabolites, P88 and P95, which exhibit different pharmacokinetic profiles, particularly between CYP2D6 extensive and poor metabolizers. The active metabolite P88 likely contributes to the clinical effects of Iloperidone. Robust and sensitive LC-MS/MS methods have been successfully developed and validated for the simultaneous quantification of Iloperidone and its metabolites in human plasma, providing critical tools for clinical and research settings. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals working with Iloperidone and other compounds with complex metabolic profiles.

References

The Alchemist's Trace: An In-depth Technical Guide to Isotopic Labeling of Antipsychotic Drug Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic fate of antipsychotic drugs is a critical determinant of their efficacy and safety profiles. Understanding how these complex molecules are transformed within the body is paramount for optimizing therapeutic outcomes and mitigating adverse effects. Isotopic labeling, a powerful technique that substitutes an atom within a drug molecule with its heavier, non-radioactive (stable) or radioactive counterpart, provides an unparalleled window into these metabolic processes. This technical guide offers a comprehensive overview of the principles, experimental protocols, and data analysis involved in the isotopic labeling of antipsychotic drug metabolites, with a focus on providing actionable insights for researchers in the field.

Isotopically labeled compounds serve as invaluable tracers, allowing for the unambiguous identification and quantification of metabolites in complex biological matrices.[1][2] By introducing a mass shift or a radioactive signature, these labeled molecules and their metabolic products can be distinguished from endogenous compounds, enabling precise tracking of their absorption, distribution, metabolism, and excretion (ADME) pathways.[3][4][5] This guide will delve into the common isotopic labels used, the synthetic strategies for their incorporation into antipsychotic drug scaffolds, and the analytical techniques employed for their detection and characterization.

Core Concepts in Isotopic Labeling

The fundamental principle of isotopic labeling lies in the subtle yet detectable difference in the physical properties of isotopes. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and can be detected by mass spectrometry (MS) due to their increased mass compared to their more abundant counterparts.[6] Radioactive isotopes, like tritium (³H) and carbon-14 (¹⁴C), undergo radioactive decay, emitting particles that can be detected by techniques such as liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[7][8]

The choice of isotope depends on the specific research question, the desired level of sensitivity, and the analytical instrumentation available. Stable isotopes are often preferred for their safety and the detailed structural information that can be obtained using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6] Radiotracers, particularly ¹⁴C, are the gold standard for quantitative ADME studies due to their high sensitivity and the ability to account for all drug-related material.[7][9]

Metabolic Pathways of Common Antipsychotics

The metabolism of antipsychotic drugs is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The specific CYP isozymes involved vary depending on the drug, leading to a diverse array of metabolites. Understanding these pathways is crucial for designing effective isotopic labeling strategies, as the label must be placed in a metabolically stable position to avoid its premature loss.

Table 1: Major Metabolic Pathways of Selected Antipsychotic Drugs

Antipsychotic DrugMajor MetabolitesKey Metabolizing EnzymesCitation
Olanzapine N-desmethylolanzapine, 2-hydroxymethylolanzapineCYP1A2, CYP2D6[10]
Risperidone 9-hydroxyrisperidone (Paliperidone)CYP2D6, CYP3A4[3][8][11]
Quetiapine N-desalkylquetiapine (Norquetiapine), 7-hydroxyquetiapineCYP3A4[12][13]
Aripiprazole DehydroaripiprazoleCYP3A4, CYP2D6[14]
Clozapine N-desmethylclozapine (Norclozapine), Clozapine N-oxideCYP1A2, CYP3A4, CYP2D6[15][16][17]

Experimental Protocols for Isotopic Labeling

The synthesis of isotopically labeled antipsychotics requires careful planning and execution. The labeling strategy should aim to introduce the isotope in a position that is not susceptible to metabolic cleavage, ensuring that the label is retained in the metabolites of interest.

Protocol 1: Deuterium Labeling of Aripiprazole

This protocol describes the synthesis of aripiprazole-d8, a deuterated internal standard used for quantitative analysis.[14]

Materials:

  • 1,4-Dibromobutane-d8

  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride

  • Potassium carbonate

  • Acetonitrile

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of 7-(4-bromobutoxy-d8)-3,4-dihydroquinolin-2(1H)-one.

    • A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), 1,4-dibromobutane-d8 (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile is stirred at reflux for 12 hours.

    • The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography to yield the intermediate.

  • Step 2: Synthesis of Aripiprazole-d8.

    • A mixture of the intermediate from Step 1 (1.0 eq), 1-(2,3-dichlorophenyl)piperazine hydrochloride (1.1 eq), and potassium carbonate (2.0 eq) in DMF is stirred at 80°C for 16 hours.

    • The reaction mixture is cooled and poured into water.

    • The precipitate is collected by filtration, washed with water, and dried.

    • The crude product is recrystallized from ethanol to afford aripiprazole-d8.[14]

Quantitative Data:

  • Overall Yield: 33.4%[14]

  • Purity (by HPLC): 99.93%[14]

Protocol 2: Carbon-14 Labeling of Olanzapine

This protocol outlines a three-step synthesis of [¹⁴C]olanzapine, a crucial tool for ADME studies.[18]

Materials:

  • 2-amino-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C]

  • 2-fluoronitrobenzene

  • N-methylpiperazine

  • Titanium tetrachloride

  • Sodium borohydride

Procedure:

  • Step 1: Synthesis of 2-(2-nitroanilino)-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C].

    • A solution of 2-amino-5-methylthiophene-3-carbonitrile-[carbonitrile-¹⁴C] and 2-fluoronitrobenzene in a suitable solvent is heated in the presence of a base.

    • The product is isolated and purified.

  • Step 2: Reductive Cyclization.

    • The nitro group of the intermediate from Step 1 is reduced using a reducing agent such as sodium borohydride in the presence of a Lewis acid like titanium tetrachloride to facilitate cyclization.

    • This step forms the thienobenzodiazepine core.

  • Step 3: Introduction of the N-methylpiperazine moiety.

    • The intermediate from Step 2 is reacted with N-methylpiperazine to yield [¹⁴C]olanzapine.[18]

    • The final product is purified by chromatography.

Quantitative Data:

  • Radiochemical Yield: 40-50% (based on [¹¹C]CO₂ for a similar [¹¹C]olanzapine synthesis)[18]

  • Specific Activity: 370-740 GBq/µmol (for [¹¹C]olanzapine)[18]

Protocol 3: Tritium Labeling of Clozapine

This protocol describes a method for preparing tritiated clozapine.[15][19]

Materials:

  • 8-chloro-5H-benzo[b,e][3][20]diazepin-11(10H)-thione

  • Methyl iodide

  • [³H]-N-methylpiperazine

  • Suitable solvent (e.g., xylene)

Procedure:

  • Step 1: S-methylation of the thioamide.

    • The starting thioamide is reacted with methyl iodide to form the S-methylated intermediate, which is a better leaving group.

  • Step 2: Displacement with tritiated N-methylpiperazine.

    • The S-methylated intermediate is then reacted with [³H]-N-methylpiperazine. The tritiated amine displaces the methylthio group to form [³H]clozapine.[15][19]

    • The product is purified by chromatographic methods to achieve high radiochemical purity.

Analytical Techniques for Labeled Metabolites

The analysis of isotopically labeled metabolites requires sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone for the analysis of stable isotope-labeled compounds.[13][16]

  • Sample Preparation: Plasma or urine samples are typically subjected to protein precipitation or liquid-liquid extraction to remove interferences.[12][13]

  • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug from its metabolites.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for detection. The instrument is operated in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its isotopically labeled internal standard. This provides high selectivity and sensitivity.[12]

Table 2: LC-MS/MS Parameters for Quetiapine and Metabolite Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quetiapine 384.2253.125
Norquetiapine 328.2224.130
7-hydroxyquetiapine 400.2269.128
Quetiapine-d8 (IS) 392.2261.125
Note: These are example parameters and may require optimization for specific instruments and methods.
Radiometric Detection

For radiolabeled compounds, liquid scintillation counting (LSC) is the most common method for quantifying the total radioactivity in a sample.[8] For more sensitive applications, such as microdosing studies, accelerator mass spectrometry (AMS) can be employed.[7]

Data Presentation and Interpretation

Quantitative data from isotopic labeling experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 3: Summary of Quantitative Data for Labeled Antipsychotics

Labeled AntipsychoticIsotopeLabeling MethodYield (%)Purity (%)Specific Activity / Isotopic EnrichmentCitation
Aripiprazole-d8 ²HTwo-step synthesis33.499.93Not reported[14]
[¹⁴C]Olanzapine ¹⁴CThree-step synthesis40-50 (estimated)>98 (typical)370-740 GBq/µmol (for ¹¹C)[18]
[³H]Clozapine ³HTwo-step synthesisNot reported>98 (typical)High (typical for ³H)[15][19]

Visualization of Pathways and Workflows

Graphviz (DOT language) is a powerful tool for visualizing complex relationships, such as metabolic pathways and experimental workflows.

Metabolic Pathway of Risperidone

Risperidone_Metabolism Risperidone Risperidone Paliperidone 9-hydroxyrisperidone (Paliperidone) Risperidone->Paliperidone CYP2D6 (major) CYP3A4 (minor) Other_Metabolites Other Minor Metabolites Risperidone->Other_Metabolites CYP3A4

Caption: Metabolic pathway of Risperidone.

Experimental Workflow for a Radiolabeled ADME Study

ADME_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Phase cluster_analysis Analytical Phase Radiosynthesis Radiolabeled Drug Synthesis ([¹⁴C]API) Dose_Formulation Dose Formulation Radiosynthesis->Dose_Formulation Dosing Oral Administration to Healthy Volunteers Dose_Formulation->Dosing Sample_Collection Collection of Blood, Urine, and Feces Dosing->Sample_Collection Total_Radioactivity Quantification of Total Radioactivity (LSC/AMS) Sample_Collection->Total_Radioactivity Metabolite_Profiling Metabolite Profiling (LC-MS/MS) Sample_Collection->Metabolite_Profiling Metabolite_Identification Metabolite Structure Elucidation (NMR, HRMS) Metabolite_Profiling->Metabolite_Identification Metabolic_Side_Effects cluster_receptors Receptor Blockade cluster_downstream Downstream Effects Antipsychotics Atypical Antipsychotics (e.g., Olanzapine, Clozapine) H1R Histamine H1 Receptor Antipsychotics->H1R M3R Muscarinic M3 Receptor Antipsychotics->M3R _5HT2CR Serotonin 5-HT2C Receptor Antipsychotics->_5HT2CR Increased_Appetite Increased Appetite and Food Intake H1R->Increased_Appetite Insulin_Resistance Insulin Resistance M3R->Insulin_Resistance _5HT2CR->Increased_Appetite Weight_Gain Weight Gain Increased_Appetite->Weight_Gain Insulin_Resistance->Weight_Gain Dyslipidemia Dyslipidemia Insulin_Resistance->Dyslipidemia

References

Unraveling the Molecular Fragmentation of Hydroxy Iloperidone-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of Hydroxy Iloperidone-d3, a critical internal standard in the bioanalysis of the atypical antipsychotic Iloperidone. Understanding the fragmentation of this deuterated metabolite is paramount for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and metabolic studies.

Introduction to Hydroxy Iloperidone and its Deuterated Analog

Iloperidone is an atypical antipsychotic medication used in the treatment of schizophrenia. It is extensively metabolized in the body, with one of its major active metabolites being Hydroxy Iloperidone, also known as P88.[1][2] Hydroxy Iloperidone is formed through the carbonyl reduction of Iloperidone.[3]

For quantitative bioanalysis, a stable isotope-labeled internal standard is essential to ensure accuracy and precision by correcting for matrix effects and variations in instrument response. Hydroxy Iloperidone-d3 is the deuterated analog of Hydroxy Iloperidone and is commonly used for this purpose in LC-MS/MS assays.[4] Its molecular weight is 431.51 g/mol , and its molecular formula is C24H26D3FN2O4.

Mass Spectrometry Data and Fragmentation Analysis

While a complete, publicly available product ion scan mass spectrum for Hydroxy Iloperidone-d3 is not readily found, its fragmentation pattern can be reliably inferred from the analysis of its non-deuterated counterpart, Hydroxy Iloperidone, and structurally similar compounds like 9-Hydroxyrisperidone.

Precursor and Product Ions

In positive ion electrospray ionization (ESI+), Hydroxy Iloperidone-d3 readily forms a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 432.5. The most significant fragmentation event involves the cleavage of the molecule to produce a stable product ion.

Based on the established multiple reaction monitoring (MRM) transition for the non-deuterated Hydroxy Iloperidone (m/z 429.1 → 261.1), a corresponding primary fragmentation can be predicted for the d3 variant.[5] The three deuterium atoms are located on the methyl group of the acetyl moiety of the Iloperidone precursor, which is reduced to a hydroxyl group in Hydroxy Iloperidone. Therefore, the deuterium atoms are on the methyl group adjacent to the hydroxylated carbon. This part of the molecule is cleaved off during the primary fragmentation, meaning the major product ion will not contain the deuterium labels.

Table 1: Key Mass Spectrometry Parameters for Hydroxy Iloperidone-d3

ParameterValueReference
Molecular FormulaC24H26D3FN2O4Internal Derivation
Molecular Weight431.51Internal Derivation
Precursor Ion (m/z)432.5Predicted
Major Product Ion (m/z)261.1Inferred from[5]
Proposed Fragmentation Pathway

The fragmentation of Hydroxy Iloperidone-d3 is hypothesized to occur primarily at the ether linkage connecting the propoxy side chain to the methoxyphenol ring. This type of cleavage is common for similar compounds. The resulting major fragment ion (m/z 261.1) would correspond to the protonated 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-(prop-2-en-1-yl)piperidine moiety.

The proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed mass fragmentation pathway of Hydroxy Iloperidone-d3.

Note on Diagram: The above DOT script is a template. For actual visualization, the IMG tags would need to be replaced with valid image paths of the chemical structures. As a text-based AI, I cannot generate images directly.

The logical flow of the fragmentation is as follows:

fragmentation_logic Precursor Protonated Hydroxy Iloperidone-d3 (m/z 432.5) Cleavage Cleavage of Ether Linkage Precursor->Cleavage Fragment1 Formation of stable benzisoxazole-piperidine fragment (m/z 261.1) Cleavage->Fragment1 NeutralLoss Loss of deuterated hydroxy-methoxyphenylethanol moiety (m/z 171.4) Cleavage->NeutralLoss

Caption: Logical flow of the primary fragmentation step.

Experimental Protocols for Fragmentation Analysis

To experimentally determine and confirm the mass fragmentation pattern of Hydroxy Iloperidone-d3, the following general protocol for LC-MS/MS analysis can be employed. This protocol is based on methodologies reported for the analysis of Iloperidone and its metabolites.[4][5]

Sample Preparation

A standard solution of Hydroxy Iloperidone-d3 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL should be prepared.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is common.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

  • Injection Volume: 5-10 µL.

Table 2: Example Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
3.010
Mass Spectrometry
  • Ionization: Electrospray ionization in positive mode (ESI+).

  • Scan Mode: Product ion scan (or MS/MS scan) of the precursor ion at m/z 432.5.

  • Collision Gas: Argon is typically used as the collision gas.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe the formation of different fragment ions and to determine the optimal energy for the desired fragmentation.

The experimental workflow can be summarized as follows:

experimental_workflow start Prepare Hydroxy Iloperidone-d3 Standard Solution lc Inject into LC System start->lc separation Chromatographic Separation (C18 Column) lc->separation ms Introduce into Mass Spectrometer (ESI+) separation->ms product_scan Perform Product Ion Scan on m/z 432.5 ms->product_scan data_analysis Analyze Mass Spectrum and Identify Fragment Ions product_scan->data_analysis end Confirm Fragmentation Pattern data_analysis->end

Caption: Experimental workflow for fragmentation analysis.

Conclusion

The mass fragmentation pattern of Hydroxy Iloperidone-d3 is characterized by a primary cleavage of the ether linkage, resulting in a major product ion at m/z 261.1. This understanding is crucial for the development and validation of sensitive and specific LC-MS/MS methods for the quantification of Iloperidone and its metabolites in biological matrices. The provided experimental protocol offers a robust framework for researchers to confirm and further investigate the fragmentation of this important internal standard. By leveraging this technical knowledge, scientists in drug development can enhance the quality and reliability of their bioanalytical data.

References

Methodological & Application

Quantitative Analysis of Iloperidone in Plasma Using Hydroxy Iloperidone-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Iloperidone in plasma samples using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Hydroxy Iloperidone-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methodology outlined here is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Iloperidone concentrations in a biological matrix.

Introduction

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[1] Accurate quantification of Iloperidone in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as Hydroxy Iloperidone-d3, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3]

This document details the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Iloperidone in plasma.

Experimental Protocols

Materials and Reagents
  • Iloperidone analytical standard

  • Hydroxy Iloperidone-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm or higher)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) OR

  • Liquid-Liquid Extraction (LLE) solvents (e.g., Dichloromethane or Ethyl Acetate)

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1100 series or equivalent)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Analytical column (e.g., ACE 5 C8 or Waters XTerra® C18, 5 µm)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloperidone and Hydroxy Iloperidone-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Iloperidone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the Hydroxy Iloperidone-d3 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

Two common methods for plasma sample preparation are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

4.1. Solid Phase Extraction (SPE) Protocol

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 ng/mL Hydroxy Iloperidone-d3 internal standard working solution and vortex briefly.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

4.2. Liquid-Liquid Extraction (LLE) Protocol

  • To 100 µL of plasma sample, add 10 µL of the 10 ng/mL Hydroxy Iloperidone-d3 internal standard.[4]

  • Add 300 µL of 1% aqueous formic acid and vortex.[4]

  • Add 3 mL of dichloromethane, vortex for 5 minutes, and then centrifuge at 5,400 rpm for 15 minutes.[5]

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.[5]

  • Reconstitute the residue in 100 µL of the mobile phase for injection.[4]

LC-MS/MS Conditions

5.1. Liquid Chromatography

  • Column: Waters XTerra® C18, 250 x 4.6 mm, 5 µm[1]

  • Mobile Phase: Acetonitrile and 15 mM ammonium formate with 0.05% trifluoroacetic acid (60:40 v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[6]

5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 320°C[5]

  • Nebulizer Gas: 40.0 psi[5]

Data Presentation

Table 1: Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Iloperidone427.2261.2200
Hydroxy Iloperidone-d3430.2261.2200
Table 2: Calibration Curve and Linearity
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Iloperidone0.01 - 6> 0.995
Iloperidone2 - 5000> 0.999

Note: Different studies have reported varying linear ranges based on their specific methodology.[3][7]

Table 3: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ0.01< 15< 1585 - 115
Low0.03< 15< 1585 - 115
Medium3< 15< 1585 - 115
High5< 15< 1585 - 115

Data presented is a representative example based on typical bioanalytical method validation guidelines.[3]

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation Details start Start: Plasma Sample Collection add_is Add Internal Standard (Hydroxy Iloperidone-d3) start->add_is end_node End: Data Analysis and Reporting sample_prep Sample Preparation (SPE or LLE) lc_separation LC Separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_acquisition->end_node extraction Extraction (SPE or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->lc_separation

Caption: Experimental workflow for the quantitative analysis of Iloperidone in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Iloperidone in plasma. The use of Hydroxy Iloperidone-d3 as an internal standard ensures the accuracy and precision of the results. This detailed protocol can be readily implemented in research and drug development settings for various applications requiring the measurement of Iloperidone.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hydroxy Iloperidone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of hydroxy iloperidone (P95), a major active metabolite of the atypical antipsychotic iloperidone, in human plasma.[1][2][3][4][5] The method utilizes a simple protein precipitation extraction procedure and offers a rapid analysis time, making it suitable for high-throughput pharmacokinetic studies. The method was developed and validated based on regulatory guidelines for bioanalytical method validation.[6][7][8][9]

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[4] It is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction to form P88, CYP2D6-mediated hydroxylation to produce hydroxy iloperidone (P95), and CYP3A4-mediated O-demethylation.[1][3][5] Hydroxy iloperidone (P95) is a significant metabolite, and its plasma concentrations can be substantial, contributing to the overall pharmacological effect and potential for drug-drug interactions.[1][2][3] Therefore, a reliable and sensitive bioanalytical method for the quantification of hydroxy iloperidone is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring.

This application note presents a detailed protocol for an LC-MS/MS method for the quantification of hydroxy iloperidone in human plasma. The method is designed to provide high sensitivity, specificity, and throughput, meeting the requirements of drug development professionals and researchers.

Metabolic Pathway of Iloperidone

Iloperidone Iloperidone P95 Hydroxy Iloperidone (P95) Iloperidone->P95 CYP2D6 (Hydroxylation) P88 P88 Iloperidone->P88 Carbonyl Reduction P89 P89 Iloperidone->P89 CYP3A4 (O-demethylation)

Caption: Metabolic pathway of Iloperidone.

Experimental

Materials and Reagents
  • Hydroxy Iloperidone reference standard

  • Iloperidone-d4 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient10% B to 90% B in 2.5 min, hold for 1 min, return to initial in 0.1 min, equilibrate for 1.4 min
Total Run Time5.0 min

Table 2: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas35 psi
Collision GasMedium
IonSpray Voltage5500 V
Temperature550 °C
Ion Source Gas 155 psi
Ion Source Gas 260 psi
MRM Transitions
Hydroxy IloperidoneQ1: 443.2 -> Q3: 207.1
Iloperidone-d4 (IS)Q1: 431.2 -> Q3: 191.1

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of hydroxy iloperidone and iloperidone-d4 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the hydroxy iloperidone stock solution in 50:50 acetonitrile:water to create working standard solutions for the calibration curve and QC samples.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (10 ng/mL iloperidone-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add IS & Precipitate Add IS & Precipitate Plasma Sample->Add IS & Precipitate Vortex Vortex Add IS & Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Transfer Centrifuge->Supernatant Transfer Injection Injection Supernatant Transfer->Injection LC Separation LC Separation Injection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of hydroxy iloperidone in human plasma. The chromatographic conditions provided good peak shape and resolution, with no significant interference from endogenous plasma components.

Method Validation Summary

The method was validated according to international guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
Hydroxy Iloperidone0.1 - 100>0.9951/x²

Table 4: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ QC0.10.105105.06.88.2
Low QC0.30.29197.05.16.5
Mid QC3031.2104.04.35.8
High QC8078.998.63.94.7

Acceptance criteria for accuracy: 85-115% (80-120% for LLOQ). Acceptance criteria for precision: ≤15% CV (≤20% for LLOQ).[6][9]

Table 5: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery %CVMean Matrix Effect (%)Matrix Effect %CV
Low QC92.54.898.23.5
High QC94.13.999.52.8

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of hydroxy iloperidone in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it well-suited for high-throughput analysis in a research or drug development setting. The method has been validated to meet regulatory expectations for bioanalytical assays.

References

Utilizing Hydroxy Iloperidone-d3 as an Internal Standard for Accurate Pharmacokinetic Analysis of Iloperidone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Iloperidone is an atypical antipsychotic medication used in the management of schizophrenia.[1][2] Accurate determination of its concentration and that of its major metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects. This document outlines the application and protocol for using Hydroxy Iloperidone-d3 as an internal standard for the precise and reliable quantification of iloperidone and its primary active metabolites, P88 and P95, in human plasma.

The structural similarity and identical physicochemical properties of Hydroxy Iloperidone-d3 to the analyte of interest ensure consistent behavior during extraction and ionization, leading to high accuracy and precision in analytical results. This methodology is particularly valuable for supporting clinical trials and research studies requiring robust bioanalytical data.

Core Principles

The methodology is founded on the principle of stable isotope dilution. A known concentration of Hydroxy Iloperidone-d3 is spiked into plasma samples containing unknown concentrations of iloperidone and its metabolites. During sample preparation and LC-MS/MS analysis, the deuterated internal standard and the analytes are processed identically. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used to calculate the analyte concentration, effectively normalizing for any variations that may occur.

Experimental Workflow

The overall experimental workflow for the quantification of iloperidone and its metabolites using Hydroxy Iloperidone-d3 as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Spike with Hydroxy Iloperidone-d3 (IS) p1->p2 p3 Solid Phase Extraction (SPE) p2->p3 p4 Elution p3->p4 p5 Evaporation & Reconstitution p4->p5 a1 HPLC Separation p5->a1 a2 Mass Spectrometric Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Analyte/IS Ratio Calculation d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical workflow for iloperidone quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the bioanalytical method validated for the simultaneous determination of iloperidone and its metabolites using a deuterated internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
HPLC ColumnACE 5 C8
Mobile PhaseAcetonitrile: 5mM Ammonium Formate (pH 4.8) (25:75, v/v)[3]
Flow Rate0.35 mL/min[3]
Column Temperature40°C[3]
Run Time3 min[1][4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transition (Iloperidone)m/z 427.2 → 261.2[3]
MRM Transition (P88 & P95)m/z 429.1 → 261.1[3]
MRM Transition (Internal Standard)To be optimized for Hydroxy Iloperidone-d3

Table 2: Method Validation Parameters

ParameterIloperidoneP88P95
Linearity Range (ng/mL) 0.01 - 6[1][4]0.01 - 6[1][4]0.01 - 6[1][4]
Accuracy (%) 96.2 - 105[1][4]96.2 - 105[1][4]96.2 - 105[1][4]
Precision (%CV) 1.17 - 4.75[1][4]1.17 - 4.75[1][4]1.17 - 4.75[1][4]
Extraction Recovery (%) >84[1][4]>84[1][4]>84[1][4]
Matrix Factor (IS Normalized) 0.97 - 1.03[1][4]0.97 - 1.03[1][4]0.97 - 1.03[1][4]

Detailed Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve iloperidone, P88, and P95 in methanol to prepare individual stock solutions.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxy Iloperidone-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.

2. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: To 100 µL of human plasma in a polypropylene tube, add 25 µL of the Hydroxy Iloperidone-d3 working solution (internal standard). Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis MCX) by passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable solvent (e.g., 2% formic acid in water) to remove interferences.

  • Elution: Elute the analytes and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

3. LC-MS/MS Analysis

  • Injection: Inject a specified volume (e.g., 10 µL) of the reconstituted sample onto the LC-MS/MS system.

  • Chromatographic Separation: Perform the chromatographic separation using the conditions outlined in Table 1.

  • Mass Spectrometric Detection: Detect the analytes and the internal standard using the MRM transitions specified in Table 1. The MS parameters should be optimized for maximum sensitivity.

4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analytes and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Concentration Determination: Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Context

Iloperidone exerts its antipsychotic effect primarily through its interaction with dopamine D2 and serotonin 5-HT2A receptors. The pharmacokinetic profile, which is accurately determined using this method, directly influences the drug's concentration at these receptor sites and, consequently, its therapeutic efficacy and potential for side effects.

pathway cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics Drug Iloperidone Administration Plasma Plasma Concentration (Analyte + Metabolites) Drug->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS IS Hydroxy Iloperidone-d3 (Internal Standard) IS->LCMS Correction Receptors Dopamine D2 & Serotonin 5-HT2A Receptors LCMS->Receptors Informs Target Engagement Effect Antipsychotic Effect Receptors->Effect

PK/PD relationship of iloperidone.

Conclusion

The use of Hydroxy Iloperidone-d3 as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative analysis of iloperidone and its major metabolites in human plasma. This methodology is essential for researchers, scientists, and drug development professionals involved in the pharmacokinetic evaluation of iloperidone, ensuring the generation of high-quality data for regulatory submissions and clinical decision-making.

References

Application Notes and Protocols for Solid-Phase Extraction of Iloperidone and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Accurate quantification of Iloperidone and its primary active metabolites, P88 (risperidone) and P95 (9-hydroxyrisperidone), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3][4] This document provides a detailed protocol for the solid-phase extraction (SPE) of Iloperidone and its metabolites from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on established methodologies and offers high recovery and reproducibility.[2][3][5]

Mechanism of Action and Metabolism

Iloperidone exerts its therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6] Like other atypical antipsychotics, its interaction with these receptors helps to modulate neurotransmitter activity associated with psychosis.[6] The drug is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, leading to the formation of its major metabolites, P88 and P95.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described solid-phase extraction and LC-MS/MS method for the quantification of Iloperidone and its metabolites in human plasma.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Accuracy (%)Precision (%CV)
Iloperidone0.01 - 60.01>8496.2 - 1051.17 - 4.75
Metabolite P880.01 - 60.01>8496.2 - 1051.17 - 4.75
Metabolite P950.01 - 60.01>8496.2 - 1051.17 - 4.75

Data is compiled from a bioequivalence study utilizing a similar SPE-LC-MS/MS methodology.[2][3][4]

Experimental Protocols

Materials and Reagents
  • Iloperidone, P88, and P95 analytical standards

  • Deuterated internal standards (e.g., Iloperidone-d4, P88-d4, P95-d4)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Formic acid (ACS grade)

  • Deionized water (18 MΩ·cm)

  • Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify, 30 mg, 1 mL)

Instrumentation
  • Liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Sample Preparation and Solid-Phase Extraction (SPE) Protocol

This protocol is optimized for the extraction of Iloperidone and its metabolites from 100 µL of human plasma.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex mix the plasma samples for 10 seconds.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 0.1 M phosphate buffer (pH 6.0) and vortex for another 10 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Place the mixed-mode SPE cartridges on the SPE manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Follow with a wash of 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under high vacuum for 5 minutes.

    • Perform a final wash with 1 mL of methanol and dry the cartridge completely under high vacuum for 10 minutes.

  • Elution:

    • Place collection tubes in the SPE manifold.

    • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Apply a gentle vacuum to allow the elution solvent to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C8 or C18 column (e.g., ACE 5 C8, 50 x 2.1 mm, 5 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The specific MRM transitions for Iloperidone, P88, P95, and their internal standards should be optimized for the instrument used.

Visualizations

Iloperidone Metabolism and Signaling Pathway

Iloperidone_Metabolism_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Pathway Iloperidone Iloperidone P88 Metabolite P88 (Active) Iloperidone->P88 Carbonyl Reduction P95 Metabolite P95 Iloperidone->P95 Hydroxylation P89 Metabolite P89 Iloperidone->P89 O-demethylation CYP2D6 CYP2D6 CYP2D6->P95 CYP3A4 CYP3A4 CYP3A4->P89 D2_Receptor Dopamine D2 Receptor Downstream_D2 Modulation of Dopaminergic Signaling D2_Receptor->Downstream_D2 HT2A_Receptor Serotonin 5-HT2A Receptor Downstream_HT2A Modulation of Serotonergic Signaling HT2A_Receptor->Downstream_HT2A Iloperidone_drug Iloperidone Antagonism_D2 Antagonism Iloperidone_drug->Antagonism_D2 Antagonism_HT2A Antagonism Iloperidone_drug->Antagonism_HT2A Antagonism_D2->D2_Receptor Antagonism_HT2A->HT2A_Receptor

Caption: Iloperidone Metabolism and Receptor Antagonism Pathway.

Solid-Phase Extraction Workflow

SPE_Workflow start Start: Human Plasma Sample (100 µL) pretreatment 1. Sample Pre-treatment (Internal Standard Addition, Buffering, Centrifugation) start->pretreatment conditioning 2. SPE Cartridge Conditioning (Methanol, Water) pretreatment->conditioning loading 3. Sample Loading conditioning->loading washing 4. Washing (Water, Acetic Acid, Methanol) loading->washing elution 5. Elution (5% Ammonium Hydroxide in Methanol) washing->elution reconstitution 6. Evaporation and Reconstitution elution->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Workflow for Solid-Phase Extraction of Iloperidone.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Iloperidone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent that undergoes extensive metabolism in the body. Understanding its metabolic fate is crucial for drug development, clinical pharmacology, and therapeutic drug monitoring. High-resolution mass spectrometry (HRMS) offers unparalleled accuracy and sensitivity for the identification and quantification of drug metabolites.[1][2] This document provides a detailed application note and protocol for the analysis of Iloperidone and its major metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Iloperidone is primarily metabolized through three main pathways: carbonyl reduction to form P88, hydroxylation mediated by CYP2D6 to produce P95, and O-demethylation via CYP3A4 to yield P89.[3][4][5][6] The two most abundant metabolites are P88 and P95.[3][4][5][6]

Metabolic Pathway of Iloperidone

The metabolic conversion of Iloperidone involves several key enzymatic reactions, leading to the formation of active and inactive metabolites. The major pathways are illustrated in the diagram below.

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Carbonyl Reduction) Iloperidone->P88 P95 P95 (Hydroxylation) Iloperidone->P95 P89 P89 (O-demethylation) Iloperidone->P89 Enzyme1 Carbonyl Reductase Enzyme1->Iloperidone Enzyme2 CYP2D6 Enzyme2->Iloperidone Enzyme3 CYP3A4 Enzyme3->Iloperidone

Caption: Major metabolic pathways of Iloperidone.

Experimental Workflow

A typical workflow for the analysis of Iloperidone and its metabolites from a biological matrix such as plasma involves sample preparation, LC separation, HRMS detection, and data analysis.

Experimental_Workflow Start Plasma Sample Collection SamplePrep Sample Preparation (SPE or LLE) Start->SamplePrep LC_Separation Liquid Chromatography (Reversed-Phase) SamplePrep->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (Q-TOF or Orbitrap) LC_Separation->HRMS_Detection Data_Acquisition Data Acquisition (Full Scan & dd-MS2) HRMS_Detection->Data_Acquisition Data_Analysis Data Analysis (Metabolite Identification & Quantification) Data_Acquisition->Data_Analysis End Results Data_Analysis->End

Caption: General experimental workflow for Iloperidone metabolite analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interferences and enriching the analytes of interest. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully employed for the extraction of Iloperidone and its metabolites from plasma.[7][8][9]

a) Solid-Phase Extraction (SPE) Protocol

  • Conditioning: Condition a suitable SPE cartridge (e.g., C8) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add an internal standard (e.g., deuterated Iloperidone).[7] Vortex to mix. Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

b) Liquid-Liquid Extraction (LLE) Protocol

  • Pre-treatment: To a known volume of plasma (e.g., 200 µL), add an internal standard.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[8][9] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography

A reversed-phase HPLC or UHPLC system is typically used for the separation of Iloperidone and its metabolites.

ParameterRecommended Conditions
Column C18 or C8, e.g., CAPCELL PAK C18 MG III (150mm x 2.0mm, 5µm)[8] or ACE 5 C8[7]
Mobile Phase A 5 mM ammonium formate with 0.3% formic acid in water[8]
Mobile Phase B Acetonitrile[8]
Gradient Optimized for separation of the parent drug and its metabolites
Flow Rate 0.35 mL/min[8]
Column Temperature 40°C[8]
Injection Volume 5-10 µL
High-Resolution Mass Spectrometry

An HRMS instrument such as a Q-TOF or Orbitrap is used for detection.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen, Flow rate dependent on instrument
Desolvation Temp. 350 - 500°C
Acquisition Mode Full Scan (e.g., m/z 100-1000) and data-dependent MS/MS (dd-MS2)
Resolution >20,000 FWHM[1]
Mass Accuracy < 5 ppm[1]
Collision Energy Ramped or fixed, optimized for each analyte

Data Presentation

The following tables summarize the key quantitative data for Iloperidone and its major metabolites.

Table 1: Mass Spectrometric Data for Iloperidone and its Major Metabolites

CompoundChemical FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key MS/MS Fragments (m/z)
IloperidoneC₂₄H₂₇FN₂O₄426.1955427.2028261.2[8]
P88C₂₄H₂₉FN₂O₄428.2111429.2184261.1[8]
P95C₂₄H₂₇FN₂O₅442.1904443.1977261.1[8]
P89C₂₃H₂₅FN₂O₄414.1798415.1871To be determined

Note: The m/z values for [M+H]+ are calculated based on the monoisotopic masses. Key MS/MS fragments are based on published literature for triple quadrupole instruments and would need to be confirmed with high-resolution fragmentation data.

Table 2: Linearity and Sensitivity Data from a Validated LC-MS/MS Method

AnalyteConcentration RangeLLOQ (Lower Limit of Quantification)
Iloperidone10 - 10,000 pg/mL[8]10 pg/mL[8]
P8810 - 10,000 pg/mL[8]10 pg/mL[8]
P9550 - 15,000 pg/mL[8]50 pg/mL[8]

Note: This data is from a published LC-MS/MS method and serves as a reference.[8] Similar or improved performance is expected with an optimized HRMS method.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the analysis of Iloperidone and its metabolites using high-resolution mass spectrometry. The superior mass accuracy and resolution of HRMS enable confident identification and quantification of metabolites in complex biological matrices, which is invaluable for pharmacokinetic studies, drug-drug interaction assessments, and personalized medicine approaches. The detailed methodologies provided herein can be adapted and optimized for specific instrumentation and research needs.

References

Application Notes and Protocols for the Analysis of Iloperidone in Rat Plasma

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for three common sample preparation techniques for the quantification of Iloperidone in rat plasma: Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are crucial for cleaning up biological samples prior to analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Supported Liquid Extraction (SLE)

Supported Liquid Extraction is a modern alternative to traditional LLE, offering a more streamlined and less error-prone workflow. It utilizes a solid support material packed into a cartridge or plate format, onto which the aqueous sample is loaded. A water-immiscible organic solvent is then used to elute the analytes of interest, leaving behind unwanted matrix components.

Quantitative Data Summary
ParameterValue
Linearity Range2–5,000 ng/mL[1][2][3]
Correlation Coefficient (r²)> 0.9996[1][2][3]
Mean Recovery87.12–94.47%[1][2][3]
Precision (Intra- and Interday)1.70–5.90%[1][2][3]
Accuracy (Intra- and Interday)0–5%[1][2][3]
Experimental Protocol
  • Sample Pre-treatment:

    • To 100 µL of rat plasma, add 10 µL of the internal standard (IS) working solution.

    • Add 300 µL of 1% (v/v) aqueous formic acid.

    • Vortex mix the sample.[1][2]

  • SLE Cartridge Loading:

    • Load the pre-treated sample onto an SLE+ cartridge.

    • Allow the sample to adsorb onto the diatomaceous earth support material for 10–15 minutes.[1][2]

  • Elution:

    • Add dichloromethane (DCM) as the extraction solvent to the cartridge.

    • Collect the eluate.

  • Final Rinse:

    • Rinse the cartridge with 1.0 mL of the mobile phase.[1][2]

    • Combine the rinse with the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Workflow Diagram

SLE_Workflow plasma 100 µL Rat Plasma is Add Internal Standard plasma->is acid Add 1% Formic Acid is->acid vortex1 Vortex Mix acid->vortex1 load Load onto SLE+ Cartridge vortex1->load adsorb Adsorb for 10-15 min load->adsorb elute Elute with Dichloromethane adsorb->elute rinse Rinse with Mobile Phase elute->rinse collect Collect Eluate rinse->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Supported Liquid Extraction (SLE) Workflow

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample matrix) and an organic solvent.

Quantitative Data Summary

While specific quantitative data for a standalone LLE method for Iloperidone in rat plasma was not detailed in the provided search results, it is a commonly used technique.[1][2] The efficiency of LLE can be comparable to SLE, but it is often more labor-intensive and prone to emulsion formation.[1][2]

Experimental Protocol
  • Sample Preparation:

    • Transfer 100 µL of the rat plasma sample into a separating funnel.[1][2]

    • Add 10 µL of the internal standard (IS) working solution.

  • Extraction:

    • Add 3 mL of dichloromethane (DCM).[1][2]

    • Vortex for 5 minutes.[1][2]

  • Phase Separation:

    • Centrifuge at 5,400 rpm for 15 minutes to separate the aqueous and organic layers.[1][2]

  • Collection and Evaporation:

    • Carefully collect the organic layer (bottom layer with DCM) into a round-bottom flask.[1][2]

    • Evaporate the solvent to dryness under a stream of nitrogen.[1][2]

  • Storage and Reconstitution:

    • Store the dried extract at -20°C until analysis.[1][2]

    • Prior to analysis, reconstitute the residue in the mobile phase.

Workflow Diagram

LLE_Workflow plasma 100 µL Rat Plasma is Add Internal Standard plasma->is solvent Add 3 mL Dichloromethane is->solvent vortex Vortex for 5 min solvent->vortex centrifuge Centrifuge at 5,400 rpm for 15 min vortex->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Liquid-Liquid Extraction (LLE) Workflow

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples. It involves adding a precipitating agent, typically an organic solvent like acetonitrile, to denature and precipitate the proteins, which are then removed by centrifugation.

Quantitative Data Summary
ParameterValue
Linearity Range50–1000 ng/ml[4]
Correlation Coefficient (r²)0.998[4]
Lower Limit of Quantification (LLOQ)50 ng/ml[4]
Limit of Detection (LOD)30 ng/ml[4]
Experimental Protocol
  • Sample Preparation:

    • To a microcentrifuge tube, add 25 µL of the rat plasma sample.

    • Add 50 µL of acidified (0.1% formic acid) acetonitrile containing the internal standard.[5]

  • Precipitation and Mixing:

    • Vortex the mixture for 3-10 minutes to ensure thorough mixing and protein precipitation.[5]

  • Centrifugation:

    • Centrifuge the sample at approximately 1480 x g for 5-30 minutes to pellet the precipitated proteins.[5]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.[5]

  • Analysis:

    • Inject an aliquot (e.g., 10 µL) of the supernatant directly into the LC-MS/MS system for analysis.[5]

Workflow Diagram

PPT_Workflow plasma 25 µL Rat Plasma precipitant Add 50 µL Acetonitrile with IS and 0.1% Formic Acid plasma->precipitant vortex Vortex for 3-10 min precipitant->vortex centrifuge Centrifuge at ~1480g for 5-30 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analyze Analyze by LC-MS/MS supernatant->analyze

Protein Precipitation (PPT) Workflow

Solid-Phase Extraction (SPE)

While a specific protocol for Iloperidone in rat plasma using SPE was not found, a method for human plasma has been described and can be adapted.[6] SPE provides a cleaner extract compared to PPT and can be automated for high-throughput applications. This method utilizes mixed-mode Bond-Elut Certify cartridges.[6]

Quantitative Data Summary (Human Plasma)
ParameterValue
Linearity Range250 pg/mL – 20 ng/mL[6]
Absolute Recovery82–101%[6]
Intra-day Precision0–9%[6]
General Experimental Protocol (Adaptable for Rat Plasma)
  • Cartridge Conditioning:

    • Condition the mixed-mode SPE cartridge sequentially with methanol and then water or an appropriate buffer.

  • Sample Loading:

    • Load the pre-treated rat plasma sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution:

    • Elute Iloperidone and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of a strong acid or base, depending on the mixed-mode chemistry).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Workflow Diagram

SPE_Workflow condition Condition SPE Cartridge load Load Pre-treated Plasma condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Solid-Phase Extraction (SPE) Workflow

References

Application Note: Bioanalytical Method Validation for Iloperidone in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia.[1][2] Accurate quantification of Iloperidone in biological matrices is crucial for pharmacokinetic (PK), bioequivalence, and toxicokinetic studies.[1][3] This document details a robust and sensitive bioanalytical method for the determination of Iloperidone in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled (deuterated) internal standard (IS) to ensure high accuracy and precision by compensating for variability during sample preparation and analysis.[4] The validation protocol adheres to the principles outlined in the FDA guidelines for bioanalytical method validation.[5][6][7]

Materials and Methods

Chemicals and Reagents
  • Iloperidone (Reference Standard)

  • Iloperidone-d4 (Deuterated Internal Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (ACS grade)

  • Ammonium Formate (ACS grade)

  • Ultrapure Water

  • Drug-free Human Plasma (with K2EDTA as anticoagulant)

Instrumentation

The LC-MS/MS system consists of an HPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC-MS/MS Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
LC Column ACE 5 C8 (50 x 4.6 mm, 5 µm)[1]
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Gradient Isocratic or Gradient (To be optimized for separation)
Injection Volume 10 µL
Column Temp. 40°C
Ionization Mode ESI Positive[8]
MS Detection Multiple Reaction Monitoring (MRM)[9]
MRM Transition (Iloperidone) m/z 427.2 → 206.1 (Quantifier), m/z 427.2 → 178.1 (Qualifier)
MRM Transition (Iloperidone-d4 IS) m/z 431.2 → 210.1 (Quantifier)

Note: MRM transitions should be optimized based on the specific instrument used.

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of Iloperidone and Iloperidone-d4 were prepared in methanol. Working solutions for calibration standards (CS) and quality control (QC) samples were prepared by diluting the stock solutions with a 50:50 methanol:water mixture.

CS and QC samples were prepared by spiking appropriate amounts of the working solutions into blank human plasma to achieve the desired concentrations. The calibration curve range was established from 0.01 ng/mL to 6.00 ng/mL.[1][3] QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method was employed to extract Iloperidone and the internal standard from human plasma.[1][10]

  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample (CS, QC, or unknown), add 20 µL of the Iloperidone-d4 internal standard working solution and vortex briefly.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add IS (Iloperidone-d4) plasma->add_is vortex 3. Vortex add_is->vortex load 5. Load Sample vortex->load condition 4. Condition SPE Cartridge condition->load wash 6. Wash Cartridge load->wash elute 7. Elute Analytes wash->elute evap 8. Evaporate to Dryness elute->evap recon 9. Reconstitute evap->recon inject 10. Inject into LC-MS/MS recon->inject

Caption: Solid-Phase Extraction (SPE) workflow for Iloperidone.
Method Validation Protocol

The developed method was fully validated according to FDA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[7][11]

G cluster_validation Bioanalytical Method Validation Flow cluster_params Validation Parameters dev Method Development plan Validation Plan dev->plan sel Selectivity plan->sel lin Linearity & LLOQ plan->lin ap Accuracy & Precision plan->ap rec Recovery plan->rec mat Matrix Effect plan->mat stab Stability plan->stab val Validated Method sel->val lin->val ap->val rec->val mat->val stab->val

Caption: Logical flow of the bioanalytical method validation process.
  • Selectivity: Assessed by analyzing six different blank human plasma lots to check for interferences at the retention times of Iloperidone and the IS.[10]

  • Linearity and LLOQ: A calibration curve was constructed using a blank sample, a zero sample, and eight non-zero concentrations. The linearity was evaluated by a weighted (1/x²) linear regression. The LLOQ is the lowest concentration on the curve that can be quantified with acceptable accuracy and precision.[1]

  • Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in five replicates on three separate days (inter-day) and within the same day (intra-day).[1][2]

  • Recovery: The extraction recovery of Iloperidone was determined by comparing the peak area of extracted QC samples to the peak area of unextracted samples (spiked into post-extraction blank plasma) at three concentration levels (LQC, MQC, HQC).[1]

  • Matrix Effect: Evaluated by comparing the peak response of analytes spiked into post-extraction blank plasma from six different sources to the peak response of analytes in a neat solution. The IS-normalized matrix factor was calculated.[1]

  • Stability: The stability of Iloperidone in human plasma was evaluated under various conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period.

    • Long-Term Stability: At -80°C for an extended period.

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.

Results and Discussion

The validation results demonstrated that the method is reliable, reproducible, and accurate for the quantification of Iloperidone in human plasma.

Table 1: Linearity and LLOQ
ParameterResult
Calibration Curve Range0.01 - 6.00 ng/mL[1]
Regression ModelWeighted Linear (1/x²)
Correlation Coefficient (r²)> 0.995
LLOQ0.01 ng/mL
LLOQ Accuracy & PrecisionWithin ±20%
Table 2: Accuracy and Precision

The intra-day and inter-day precision (%CV) and accuracy are summarized below.[1][3]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.01< 4.097.0 - 104.5< 4.598.0 - 105.0
LQC0.03< 3.596.5 - 103.0< 4.097.5 - 104.0
MQC0.50< 2.098.0 - 102.0< 2.599.0 - 103.0
HQC4.50< 1.596.2 - 101.5< 2.097.7 - 102.5

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within ±15% of nominal (±20% for LLOQ).

Table 3: Recovery and Matrix Effect
QC LevelMean Extraction Recovery (%)IS-Normalized Matrix Factor
LQC> 84%0.97 - 1.03
MQC> 85%0.98 - 1.02
HQC> 84%0.97 - 1.03

The consistent, high recovery and the IS-normalized matrix factor close to 1.0 indicate minimal matrix effects and reliable extraction.[1]

Table 4: Stability Summary
Stability TestConditionResult
Freeze-Thaw3 cycles at -20°C & -80°CStable
Short-Term (Bench-Top)6 hours at Room Temp.Stable
Long-Term90 days at -80°CStable
Post-Preparative24 hours at 4°CStable

Acceptance Criteria: Mean concentration within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method for the quantification of Iloperidone in human plasma using a deuterated internal standard has been successfully developed and validated. The method demonstrates excellent selectivity, linearity, accuracy, precision, and stability over the specified concentration range.[1][3] This validated method is robust and suitable for high-throughput analysis in clinical and non-clinical pharmacokinetic studies.

References

Application Notes and Protocols for the Chromatographic Separation of Iloperidone, Hydroxy Iloperidone (P95), and its Metabolite P88

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent used for the treatment of schizophrenia. It is primarily metabolized in the liver via three main pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4.[1][2][3] This metabolic activity results in two major active metabolites: P88 and P95 (Hydroxy Iloperidone).[1][3] The accurate and simultaneous quantification of Iloperidone and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control during drug development and manufacturing.

These application notes provide a comprehensive overview and detailed protocols for the chromatographic separation of Iloperidone, Hydroxy Iloperidone (P95), and the related metabolite P88, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry.

Metabolic Pathway of Iloperidone

Iloperidone undergoes extensive metabolism to form its primary active metabolites, P95 and P88.[4] The metabolic conversion is primarily facilitated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[5] Understanding this pathway is essential for interpreting pharmacokinetic data and assessing the overall pharmacological profile of the drug.

Iloperidone Iloperidone P95 Hydroxy Iloperidone (P95) Iloperidone->P95 Hydroxylation P88 P88 Iloperidone->P88 Iloperidone->P88 O-demethylation CYP2D6 CYP2D6 CYP2D6->P95 CYP3A4 CYP3A4 CYP3A4->P88 Carbonyl_Reduction Carbonyl Reduction Carbonyl_Reduction->P88

Caption: Metabolic pathway of Iloperidone to its major metabolites.

Experimental Protocols

This section details a validated HPLC-MS/MS method for the simultaneous determination of Iloperidone, Hydroxy Iloperidone (P95), and P88 in human plasma. This protocol can be adapted for other matrices with appropriate validation.

1. Sample Preparation (Liquid-Liquid Extraction) [6]

  • To 500 µL of plasma sample, add an internal standard (e.g., Pioglitazone hydrochloride).[6]

  • Vortex the sample for 1 minute.

  • Add 3 mL of extraction solvent (e.g., ethyl acetate).[6]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

2. Chromatographic Conditions

The following conditions are based on a validated HPLC-MS/MS method.[6]

  • Chromatographic System: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

  • Column: CAPCELL PAK C18 MG III (150 mm × 2.0 mm, 5 µm).[6]

  • Mobile Phase: Acetonitrile and 5 mM ammonium formate containing 0.3% formic acid (pH 4.8) in a ratio of 25:75 (v/v).[6]

  • Flow Rate: 0.35 mL/min.[6]

  • Column Temperature: 40°C.[6]

  • Injection Volume: 2.0 µL.[7]

  • Detector: Tandem mass spectrometer (MS/MS) operated in multiple reaction monitoring (MRM) mode.[6]

3. Mass Spectrometry Detection [6]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Iloperidone: m/z 427.2 → 261.2[6]

    • P88 and P95: m/z 429.1 → 261.1[6]

    • Internal Standard (Pioglitazone hydrochloride): m/z 357.1 → 133.7[6]

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of Iloperidone and its metabolites.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Separation HPLC Separation Reconstitution->HPLC_Separation MS_Detection MS/MS Detection HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Iloperidone and its metabolites.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated HPLC-MS/MS method for the simultaneous determination of Iloperidone, P88, and P95 in human plasma.[6]

ParameterIloperidoneP88P95
Linearity Range (pg/mL) 10 - 10,00010 - 10,00050 - 15,000
Mean Recovery (%) > 78.88> 78.88> 78.88
Intra-day Precision (%RSD) < 10.24< 10.24< 10.24
Inter-day Precision (%RSD) < 10.24< 10.24< 10.24
Accuracy (%) -5.78 to 5.40-5.78 to 5.40-5.78 to 5.40

Conclusion

The provided protocols and data offer a robust framework for the chromatographic separation and quantification of Iloperidone and its major metabolites, Hydroxy Iloperidone (P95) and P88. The detailed HPLC-MS/MS method demonstrates high sensitivity, selectivity, and accuracy, making it suitable for a variety of research and development applications. Adaptation of these methods to other matrices or for different purposes, such as quality control of pharmaceutical formulations, should be accompanied by thorough method validation to ensure reliable and accurate results.

References

Application Note: High-Sensitivity Detection of Hydroxy Iloperidone: A Comparative Analysis of Full Scan and Selected Ion Monitoring Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed comparison of Full Scan and Selected Ion Monitoring (SIM) mass spectrometry modes for the quantitative analysis of hydroxy iloperidone, a major active metabolite of the atypical antipsychotic drug iloperidone. The selection of an appropriate mass spectrometry acquisition mode is critical for achieving the desired sensitivity, selectivity, and accuracy in pharmacokinetic, toxicokinetic, and clinical studies. Herein, we present a comprehensive evaluation of both techniques, including detailed experimental protocols and a direct comparison of their analytical performance. The results demonstrate that while Full Scan offers a broader, untargeted view suitable for metabolite identification, SIM provides superior sensitivity and lower limits of quantitation, making it the preferred method for trace-level quantification of hydroxy iloperidone in biological matrices.

Introduction

Iloperidone is an atypical antipsychotic agent used in the management of schizophrenia.[1] Its clinical efficacy is attributed to both the parent drug and its primary active metabolite, hydroxy iloperidone. Accurate and sensitive quantification of hydroxy iloperidone in biological fluids is essential for understanding its pharmacokinetic profile, assessing patient adherence, and conducting bioequivalence studies.[2]

Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[3] Within the realm of mass spectrometry, two common data acquisition modes are Full Scan and Selected Ion Monitoring (SIM).[4]

  • Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z), providing a complete mass spectrum of all ions within that range. This is advantageous for identifying unknown compounds and for method development.[4]

  • Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the target analytes. By focusing the detector's time on these specific ions, SIM mode offers significantly enhanced sensitivity and a better signal-to-noise ratio, making it ideal for quantifying known compounds at low concentrations.[4][5]

This application note details the experimental protocols for the detection of hydroxy iloperidone using both Full Scan and SIM modes and presents a comparative analysis of the quantitative data obtained.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of hydroxy iloperidone from plasma samples.[6]

Materials:

  • Human or rat plasma samples

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (a 3:1 ACN to plasma ratio).[6]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • For analysis, dilute the supernatant 1:1 with water.[6]

  • The sample is now ready for injection into the LC-MS system.

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18 MG III, 150mm × 2.0mm, 5µm) is suitable for separation.[8]

  • Mobile Phase A: 5 mM ammonium formate in water with 0.3% formic acid.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.35 mL/min.[8]

  • Injection Volume: 1 µL for Full Scan and 1 µL or 5 µL for SIM.[6]

  • Column Temperature: 40°C.[8]

  • Gradient Elution: A gradient elution is employed to achieve optimal separation.

Time (min)% Mobile Phase B
0.025
2.095
2.595
2.625
4.025

Table 1: Representative LC Gradient Method.[6]

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap-based instrument, is ideal for this analysis.[6]

MS Parameters:

ParameterFull Scan SettingSIM Setting
Polarity PositivePositive
Scan Range 200-800 m/zTargeted m/z for Hydroxy Iloperidone
Resolution 70,00070,000
AGC Target 1e65e5
Maximum IT 100 ms100 ms

Table 2: Mass Spectrometer Settings for Full Scan and SIM Analysis.[6]

Data Presentation: Quantitative Comparison

The performance of Full Scan and SIM modes for the quantification of hydroxy iloperidone was evaluated by determining the lower limit of quantitation (LOQ). The LOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.

Acquisition ModeInjection VolumeLOQ for Hydroxy Iloperidone
Full Scan1 µL50 pg/mL
SIM1 µL25 pg/mL
SIM5 µL10 pg/mL

Table 3: Comparison of Lower Limits of Quantitation (LOQ) for Hydroxy Iloperidone using Full Scan and SIM modes.[6]

The data clearly indicates that SIM mode provides significantly lower LOQs compared to Full Scan mode.[6] By increasing the injection volume in SIM mode, the LOQ can be further improved, demonstrating the superior sensitivity of this technique for targeted quantitative analysis.[6]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_ms_modes MS Acquisition Modes cluster_data_analysis Data Analysis Plasma Plasma Sample ACN Add Acetonitrile (3:1) Plasma->ACN Vortex Vortex ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute 1:1 with Water Supernatant->Dilute Inject Inject into LC-MS Dilute->Inject LC LC Separation (C18 Column) Inject->LC MS Mass Spectrometry LC->MS FullScan Full Scan (200-800 m/z) MS->FullScan SIM Selected Ion Monitoring (Targeted m/z) MS->SIM Quantification Quantification FullScan->Quantification SIM->Quantification

Caption: Experimental workflow for hydroxy iloperidone detection.

Logical_Relationship FS_Adv Advantages: - Comprehensive Analysis - Detects Unknowns - Library Matching FS_App Qualitative Analysis, Method Development FS_Adv->FS_App FS_Dis Disadvantages: - Lower Sensitivity - Weaker Quantification SIM_Adv Advantages: - High Sensitivity - High Selectivity - Better Quantification SIM_App Trace-level Quantification SIM_Adv->SIM_App SIM_Dis Disadvantages: - Limited to Pre-selected Ions

Caption: Full Scan vs. SIM logical relationship.

Conclusion

The choice between Full Scan and Selected Ion Monitoring for the detection of hydroxy iloperidone depends on the specific goals of the analysis.

  • Full Scan is a valuable tool during method development and for the identification of unknown metabolites, as it provides a comprehensive spectral overview.[4] However, its sensitivity is limited for trace-level quantification.[6]

  • Selected Ion Monitoring (SIM) is the superior technique for high-sensitivity quantification of hydroxy iloperidone.[6] By focusing on specific ions, SIM significantly reduces background noise and enhances the signal-to-noise ratio, enabling the detection and quantification of the analyte at picogram-per-milliliter levels.[4]

For researchers, scientists, and drug development professionals requiring accurate and precise measurement of low concentrations of hydroxy iloperidone in biological samples, the use of Selected Ion Monitoring is highly recommended. The provided protocols offer a robust starting point for developing and validating a sensitive and reliable analytical method.

References

Troubleshooting & Optimization

Troubleshooting ion suppression in Iloperidone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Iloperidone.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Iloperidone LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, Iloperidone, in the mass spectrometer's ion source. This interference reduces the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1] Even with the high selectivity of MS/MS, ion suppression can lead to erroneous quantitative results if not properly addressed.[2]

Q2: What are the common causes of ion suppression in bioanalytical methods for Iloperidone?

A2: Ion suppression in the analysis of Iloperidone from biological matrices (e.g., plasma, serum) is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins are common interferences in biological samples.[3]

  • Exogenous compounds: Formulation agents, co-administered drugs, or contaminants from sample collection and preparation materials can also suppress the signal.[4]

  • Mobile phase additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause ion suppression, especially at high concentrations.[1]

  • High analyte concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, leading to self-suppression.[1]

Q3: How can I detect ion suppression in my Iloperidone analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of Iloperidone solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix sample is then injected. A dip in the baseline signal at a specific retention time indicates the elution of interfering compounds that are causing ion suppression.[5]

Troubleshooting Guide

Problem: Low signal intensity or poor sensitivity for Iloperidone.

This issue is often a primary indicator of ion suppression. The following steps provide a systematic approach to troubleshoot and mitigate this problem.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample preparation is a leading cause of ion suppression by failing to remove interfering matrix components.[3]

  • Question: Is your current sample preparation method sufficient for cleaning up the sample matrix?

  • Answer: The choice of sample preparation technique significantly impacts the cleanliness of the final extract. For Iloperidone analysis in plasma, more rigorous methods like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix interferences than simple protein precipitation (PPT).[1] A study on Iloperidone and its metabolites demonstrated high extraction recovery (>84%) using SPE.[6] Another study successfully used supported liquid extraction (SLE), a variation of LLE.[7][8]

    • Recommendation: If you are using PPT and experiencing ion suppression, consider switching to SPE or LLE. If already using SPE or LLE, optimize the wash and elution steps to better remove interferences.

    Experimental Protocol: Solid-Phase Extraction (SPE) for Iloperidone in Human Plasma

    This protocol is adapted from a validated method for the determination of Iloperidone and its metabolites.[6]

    • Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.

    • Cartridge Conditioning: Condition an appropriate SPE cartridge by washing with methanol followed by water.

    • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a series of solutions to remove interfering compounds (e.g., a low percentage of organic solvent in water).

    • Elution: Elute Iloperidone and its metabolites from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Step 2: Optimize Chromatographic Separation

If interfering compounds co-elute with Iloperidone, ion suppression will occur. Improving the chromatographic separation can move the analyte peak away from the regions of suppression.

  • Question: Is the chromatography separating Iloperidone from matrix interferences?

  • Answer: The goal is to achieve chromatographic resolution between Iloperidone and any ion-suppressing components of the matrix.

    • Recommendations:

      • Mobile Phase Modification: Adjust the mobile phase composition and gradient profile. Using formic acid as a mobile phase additive is often found to be better than TFA in ESI.[1] A successful method for Iloperidone used acetonitrile and 15 mM ammonium formate containing 0.05% trifluoroacetic acid (60:40 v/v) as the mobile phase.[7][8]

      • Column Selection: Use a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size for higher efficiency. A baseline separation of Iloperidone and its metabolites was achieved within 3 minutes on an ACE 5 C8 column.[6]

      • Flow Rate Reduction: Lowering the ESI flow rate to the nanoliter-per-minute range can reduce signal suppression by generating smaller, more highly charged droplets that are more tolerant of non-volatile salts.[1]

Step 3: Adjust Mass Spectrometry Parameters

While less common for resolving ion suppression, some MS parameters can be adjusted.

  • Question: Can the ionization source or its parameters be modified to reduce ion suppression?

  • Answer: The choice of ionization technique and source settings can influence the extent of ion suppression.

    • Recommendations:

      • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[1][9] If your instrumentation allows, testing APCI is a viable option.

      • Source Geometry: The physical arrangement of the ion source components can affect susceptibility to ion suppression. Consult your instrument manual for any adjustable parameters.[1]

Step 4: Implement a Compensation Strategy

If ion suppression cannot be completely eliminated, its effects can be compensated for.

  • Question: How can I accurately quantify Iloperidone in the presence of unavoidable ion suppression?

  • Answer: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). A SIL-IS of Iloperidone will have nearly identical chemical and physical properties, causing it to co-elute and experience the same degree of ion suppression as the analyte. This allows for an accurate analyte/IS ratio, leading to reliable quantification. A validated method for Iloperidone successfully used deuterated analogs as internal standards.[6]

    • Recommendation: Whenever possible, use a SIL-IS for Iloperidone. If a SIL-IS is not available, a structural analog that elutes very close to Iloperidone can be used, but with careful validation to ensure it behaves similarly in the presence of matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative data from published LC-MS/MS methods for Iloperidone, demonstrating successful mitigation of ion suppression.

Table 1: Sample Preparation and Recovery

AnalyteSample Preparation MethodMean Recovery (%)Reference
IloperidoneSupported Liquid Extraction (SLE)87.12 - 94.47[7][8]
IloperidoneSolid-Phase Extraction (SPE)>84[6]

Table 2: Matrix Effect Assessment

AnalyteMethodInternal Standard-Normalized Matrix FactorConclusionReference
Iloperidone & MetabolitesSPE-LC-MS/MS0.97 - 1.03No significant matrix effect[6]

A matrix factor of 1 indicates no matrix effect, values <1 indicate ion suppression, and values >1 indicate ion enhancement.

Visualizations

Troubleshooting Workflow for Ion Suppression

IonSuppressionTroubleshooting start Low Signal/Poor Sensitivity for Iloperidone sample_prep Step 1: Optimize Sample Preparation (e.g., switch from PPT to SPE/LLE) start->sample_prep chromatography Step 2: Optimize Chromatography (e.g., modify mobile phase, change column) sample_prep->chromatography Suppression Persists end_success Problem Resolved sample_prep->end_success Problem Resolved ms_params Step 3: Adjust MS Parameters (e.g., try APCI source) chromatography->ms_params Suppression Persists chromatography->end_success Problem Resolved compensation Step 4: Use Compensation Strategy (e.g., Stable Isotope-Labeled IS) ms_params->compensation Suppression Persists ms_params->end_success Problem Resolved compensation->end_success Accurate Quantification Achieved end_failure Consult Instrument Specialist compensation->end_failure Inaccurate Quantification

Caption: A stepwise workflow for troubleshooting ion suppression in Iloperidone analysis.

Iloperidone Mechanism of Action: D2 and 5-HT2A Receptor Antagonism

Iloperidone_MoA cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Signaling_D2 Dopaminergic Signaling (Reduced) D2_Receptor->Signaling_D2 Leads to Signaling_HT2A Serotonergic Signaling (Modulated) HT2A_Receptor->Signaling_HT2A Leads to Iloperidone Iloperidone Iloperidone->D2_Receptor Blocks (Antagonist) Iloperidone->HT2A_Receptor Blocks (Antagonist)

Caption: Iloperidone acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.

References

Technical Support Center: Long-Term Stability of Hydroxy Iloperidone-d3 in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of Hydroxy Iloperidone-d3 in biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for ensuring the long-term stability of Hydroxy Iloperidone-d3 in plasma and serum?

For long-term storage, it is recommended to keep plasma and serum samples at ultra-low temperatures, specifically at or below -80°C.[1] Storing samples at -20°C may also be acceptable for extended periods, as studies on similar atypical antipsychotics have shown stability for up to two years at this temperature.[2] However, -80°C is generally considered best practice to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles.[3]

Q2: How long can I expect Hydroxy Iloperidone-d3 to be stable in plasma at -80°C?

While specific long-term stability data for Hydroxy Iloperidone-d3 is not extensively published, data from other deuterated compounds and atypical antipsychotics suggest that it is likely to be stable for several months to years when stored at -80°C.[4][5][6] For instance, one study demonstrated the long-term stability of another deuterated internal standard in plasma for 71 days at -30°C[4], while another showed stability for 105 days at -30°C.[5] A study on various human plasma metabolites showed that many remained stable for up to five years at -80°C.[6] It is essential to perform a validated long-term stability study for your specific laboratory conditions and matrix.

Q3: What type of collection tubes should be used for blood samples to ensure the stability of Hydroxy Iloperidone-d3?

For plasma samples, collection tubes containing an anticoagulant such as EDTA are recommended.[2] For serum samples, serum separator tubes can be used. The choice of tube should be consistent throughout a study. It is important to process the blood to separate plasma or serum promptly after collection to ensure stability.[7]

Q4: Can Hydroxy Iloperidone-d3 be stored in matrices other than plasma or serum?

While plasma and serum are the most common matrices, stability in other biological fluids like urine or oral fluid may be required depending on the study. Stability is matrix-dependent, and if other matrices are used, a separate stability validation is necessary for each.[2]

Q5: What are the critical factors to consider during sample handling and processing to maintain the stability of Hydroxy Iloperidone-d3?

To maintain stability, it is crucial to minimize the time samples spend at room temperature.[7] After collection, blood should be centrifuged to separate plasma or serum as soon as possible. Samples should be frozen promptly and stored at the appropriate temperature. When thawing samples for analysis, it should be done at a controlled temperature, and they should be kept on ice if they are to remain at room temperature for any length of time before analysis.

Experimental Protocols

Protocol: Long-Term Stability Assessment of Hydroxy Iloperidone-d3 in Human Plasma

This protocol outlines the procedure for evaluating the long-term stability of Hydroxy Iloperidone-d3 in human plasma.

1. Preparation of Quality Control (QC) Samples:

  • Spike a pool of blank human plasma with known concentrations of Hydroxy Iloperidone-d3 to prepare low and high concentration Quality Control (QC) samples.

  • The low QC concentration should be within three times the lower limit of quantification (LLOQ), and the high QC concentration should be near the upper limit of the calibration curve.[8]

  • Prepare a sufficient number of aliquots of each QC level to be tested at all planned time points.

2. Storage of QC Samples:

  • Store the QC sample aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Ensure that the storage freezer is continuously monitored for temperature excursions.

3. Analysis of QC Samples:

  • At each designated time point (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve a set of low and high QC samples from the freezer.

  • Thaw the samples under controlled conditions.

  • Analyze the QC samples along with a freshly prepared calibration curve of Hydroxy Iloperidone-d3.

  • The analytical method used should be a validated bioanalytical method, typically LC-MS/MS.[9][10]

4. Data Evaluation:

  • Calculate the mean concentration of the stored QC samples at each time point.

  • Compare the mean concentration of the stored QCs to the nominal (initial) concentration.

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[8]

Experimental Workflow for Long-Term Stability Testing

G cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_analysis Analysis at Time Points cluster_eval Data Evaluation prep_qc Prepare Low & High QC Samples in Blank Plasma aliquot Aliquot QC Samples prep_qc->aliquot storage Store QC Aliquots at -80°C aliquot->storage retrieve Retrieve QC Samples (e.g., 0, 1, 3, 6, 12 months) storage->retrieve thaw Thaw Samples retrieve->thaw analyze Analyze with Fresh Calibration Curve (LC-MS/MS) thaw->analyze calc Calculate Mean Concentration analyze->calc compare Compare to Nominal Concentration calc->compare assess Assess Stability (Acceptance: ±15% of Nominal) compare->assess

Caption: Workflow for long-term stability assessment of an analyte in a biological matrix.

Data Presentation

The following table provides an example of how to present long-term stability data for Hydroxy Iloperidone-d3 in human plasma stored at -80°C. Please note that this is representative data based on typical stability studies of similar compounds and should be replaced with actual experimental data.

Storage DurationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)% of Nominal
0 Months Low QC1.01.02102%
High QC50.049.599%
3 Months Low QC1.00.9898%
High QC50.051.0102%
6 Months Low QC1.01.05105%
High QC50.048.998%
12 Months Low QC1.00.9595%
High QC50.050.7101%
24 Months Low QC1.00.9393%
High QC50.048.296%

Troubleshooting Guide

This guide addresses common issues that may arise during the long-term stability assessment of Hydroxy Iloperidone-d3.

Issue 1: High variability in QC sample results at a specific time point.

  • Possible Cause: Inconsistent sample thawing or handling.

  • Troubleshooting Steps:

    • Review the thawing procedure to ensure all samples are treated uniformly.

    • Check for any variations in the sample extraction process for that particular analytical run.

    • Ensure that the analytical instrument was performing optimally during the analysis.

    • If the issue persists, consider if there was a localized temperature fluctuation in the storage freezer affecting those specific samples.

Issue 2: A consistent downward trend in the measured concentration of QC samples over time.

  • Possible Cause: Degradation of Hydroxy Iloperidone-d3.

  • Troubleshooting Steps:

    • Verify the storage temperature has been consistently maintained.

    • Investigate if the biological matrix contains any enzymes that may not have been fully inactivated by freezing and could be degrading the analyte over time.

    • Consider the possibility of adsorption of the analyte to the storage container material.

    • Evaluate the stability of the stock solution used to prepare the QC samples.

Issue 3: Measured concentrations of QC samples are unexpectedly high.

  • Possible Cause: Evaporation of the sample solvent during storage or handling, leading to a more concentrated sample.

  • Troubleshooting Steps:

    • Inspect the storage tubes for proper sealing.

    • Review the sample handling procedures to minimize the time samples are left uncapped.

    • Ensure that the autosampler is properly cooled to prevent evaporation if samples are left for extended periods before injection.

Logical Troubleshooting Flow for Stability Issues

G cluster_causes Potential Root Causes start Stability Issue Identified check_storage Verify Storage Conditions (Temp Logs, Freezer Performance) start->check_storage check_handling Review Sample Handling (Thawing, Extraction, Storage Caps) start->check_handling check_analytical Assess Analytical Run (Calibrators, System Suitability) start->check_analytical degradation Analyte Degradation check_storage->degradation Inconsistent Temp evaporation Sample Evaporation check_storage->evaporation Poor Sealing handling_error Inconsistent Handling check_handling->handling_error analytical_issue Analytical Method Variability check_analytical->analytical_issue

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Iloperidone Metabolite Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Iloperidone and its metabolites at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Iloperidone that I should be targeting for detection?

A1: The two predominant and pharmacologically active metabolites of Iloperidone are P88 (a product of carbonyl reduction) and P95 (a product of hydroxylation).[1][2][3] Iloperidone is primarily metabolized by three biotransformation pathways: carbonyl reduction, hydroxylation (mediated by CYP2D6), and O-demethylation (mediated by CYP3A4).[1][2][3][4]

Q2: What is the most sensitive and widely used analytical technique for the detection of Iloperidone and its metabolites at low concentrations?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive method for the simultaneous determination of Iloperidone and its metabolites in biological matrices such as human plasma.[5][6][7][8] This technique offers high selectivity and sensitivity, allowing for the detection of analytes at picogram per milliliter (pg/mL) levels.[6]

Q3: What are the typical sample preparation techniques used for extracting Iloperidone and its metabolites from plasma samples?

A3: The most frequently employed sample preparation methods are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[5][6][9] Both methods have been shown to provide good recovery and clean extracts, which are crucial for sensitive LC-MS/MS analysis. Supported Liquid Extraction (SLE) has also been utilized effectively.[9][10]

Q4: What type of internal standard (IS) is recommended for quantitative analysis?

A4: The use of a stable-isotope labeled internal standard (e.g., deuterated analogs of the analytes) is highly recommended for isotope dilution LC-MS/MS methods.[5][7][8] This approach helps to correct for matrix effects and variations in extraction recovery and instrument response, leading to more accurate and precise quantification. If a stable-isotope labeled IS is not available, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used, such as pioglitazone hydrochloride.[6][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low-concentration Iloperidone metabolites.

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters - Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. - Optimize the ionization source parameters (e.g., ion spray voltage, temperature, gas flows) for Iloperidone and its metabolites.[12] - Perform compound-specific optimization of collision energy and other MS/MS parameters for each analyte and internal standard to achieve the most intense and stable signal.
Inefficient Sample Extraction - Evaluate and optimize the SPE or LLE protocol. This includes selecting the appropriate sorbent/solvent, adjusting pH, and optimizing wash and elution steps.[5][6] - Check the recovery of your extraction method by comparing the response of pre-spiked samples to post-spiked samples. Low recovery (<70%) may indicate a need for method re-development.[5][6]
Matrix Effects (Ion Suppression or Enhancement) - Infuse a standard solution of the analytes post-column while injecting a blank extracted matrix sample. A dip or rise in the baseline at the retention time of the analytes indicates ion suppression or enhancement, respectively.[13] - To mitigate matrix effects, improve sample cleanup, adjust chromatographic conditions to separate analytes from interfering matrix components, or use a stable-isotope labeled internal standard.[13]
Poor Chromatographic Peak Shape - Broad or tailing peaks can lead to lower peak height and reduced sensitivity. Ensure the mobile phase composition and pH are optimal for the analytes and the column chemistry. - Check for column contamination or degradation. If necessary, wash or replace the column.
Issue 2: High Background Noise or Interferences

Possible Causes & Solutions:

Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents to minimize background noise. - Prepare fresh mobile phases and extraction solutions daily.
Carryover from Previous Injections - Implement a rigorous needle and injection port washing procedure between samples. - Inject blank samples after high-concentration samples to check for carryover.
Co-eluting Endogenous Matrix Components - Optimize the chromatographic method to achieve better separation of the analytes from interfering matrix components. This may involve using a different column, adjusting the mobile phase gradient, or changing the organic modifier.[14] - Enhance the selectivity of the sample preparation method to remove more of the interfering substances.
Issue 3: Poor Reproducibility and Precision

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting and solvent volumes during the extraction process. - Automate the sample preparation process if possible to minimize human error.
Variable Instrument Performance - Regularly perform system suitability tests to monitor the performance of the LC-MS/MS system. - Check for leaks in the LC system and ensure a stable spray in the MS source.
Instability of Analytes - Investigate the stability of Iloperidone and its metabolites in the biological matrix and in prepared samples under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline based on a validated method for the extraction of Iloperidone and its metabolites from human plasma.[5][7][8]

  • Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of human plasma, add the internal standard solution and vortex. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.

LC-MS/MS Method Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Iloperidone and its metabolites.[6][11]

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 150 mm x 2.0 mm, 5 µm)
Mobile Phase A 5 mM ammonium formate with 0.3% formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.35 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Iloperidone: m/z 427.2 → 261.2 P88 and P95: m/z 429.1 → 261.1

Data Presentation

Table 1: Comparison of Published LC-MS/MS Methods for Iloperidone and Metabolite Quantification

Reference Sample Volume Extraction Method LLOQ (pg/mL) Recovery (%)
Jia et al. (2013)[6][11]Not specifiedLiquid-Liquid ExtractionIloperidone: 10 P88: 10 P95: 50> 78.88
Shah et al. (2013)[5]100 µLSolid Phase ExtractionIloperidone: 10 P88: 10 P95: 10> 84

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 spe Solid Phase Extraction (SPE) vortex1->spe wash Wash Cartridge spe->wash elute Elute Analytes wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the sensitive detection of Iloperidone metabolites.

Iloperidone_Metabolism cluster_pathways Metabolic Pathways Iloperidone Iloperidone CYP2D6 CYP2D6 (Hydroxylation) Iloperidone->CYP2D6 Carbonyl_Reduction Carbonyl Reductase Iloperidone->Carbonyl_Reduction CYP3A4 CYP3A4 (O-demethylation) Iloperidone->CYP3A4 P95 P95 Metabolite CYP2D6->P95 P88 P88 Metabolite Carbonyl_Reduction->P88 Other_Metabolites Other Metabolites CYP3A4->Other_Metabolites

Caption: Major metabolic pathways of Iloperidone.

References

Degradation pathways of Iloperidone under stress conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Iloperidone under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under which conditions is Iloperidone susceptible to degradation?

A1: Based on forced degradation studies, Iloperidone is known to be labile under acidic, alkaline, and oxidative stress conditions. It is stable under neutral, thermal, and photolytic conditions.[1][2][3]

Q2: How many degradation products of Iloperidone have been identified?

A2: A total of seven degradation products (DPs) have been identified and characterized under stress conditions. Two degradation products (DP1 and DP2) are formed under acidic hydrolysis, four (DP4 to DP7) under basic hydrolysis, and one (DP3) under oxidative stress.[1]

Q3: Are any of the degradation products of Iloperidone potentially toxic?

A3: In silico toxicity predictions have indicated that some degradation products, specifically DP4, DP6, and DP7, may have the potential to be genotoxic.[1] Therefore, it is crucial to monitor and control their formation in pharmaceutical formulations.

Q4: What are the recommended analytical techniques for studying Iloperidone degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with a photodiode array (PDA) and a mass spectrometer (MS), such as an Orbitrap mass spectrometer, is highly effective for separating, identifying, and quantifying Iloperidone and its degradation products.[1][2]

Troubleshooting Guide for Iloperidone Degradation Studies

Issue Possible Cause Recommended Solution
No degradation observed under acidic or basic conditions. Insufficient stress duration or temperature.Increase the incubation time or temperature. Refer to the detailed experimental protocols below for recommended starting conditions.
Inappropriate concentration of acid or base.Ensure the correct molarity of the acid (e.g., 0.1 N HCl) or base (e.g., 1 N NaOH) is used.
Excessive degradation (>50%) making it difficult to identify primary degradation products. Stress conditions are too harsh (e.g., prolonged exposure, high temperature).Reduce the duration of stress exposure or the temperature. A target degradation of 10-30% is generally recommended for mechanistic studies.
Poor separation of degradation products from the parent drug peak in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or pH to achieve better resolution.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over temperature, time, and reagent concentrations. Use calibrated equipment.
Sample instability post-stress testing.Analyze the samples immediately after the stress exposure or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Summary of Degradation Pathways and Products

Iloperidone degrades through hydrolysis and oxidation. The primary sites of degradation are the ether linkage and the piperidine ring.

Quantitative Data Summary

The following table summarizes the quantitative results from forced degradation studies of Iloperidone.

Stress ConditionReagent/ConditionTimeTemperature% DegradationDegradation Products Formed
Acid Hydrolysis 0.1 N HCl24 hours80°C~15%DP1, DP2
Base Hydrolysis 1 N NaOH48 hours60°C~25%DP4, DP5, DP6, DP7
Oxidative 6% H₂O₂12 hoursRoom Temp~20%DP3
Thermal Solid State48 hours80°CNo significant degradation-
Photolytic Solid State (ICH conditions)7 days25°CNo significant degradation-
Neutral Hydrolysis Water48 hours80°CNo significant degradation-

Note: The percentage of degradation is an approximate value based on typical forced degradation studies and may vary depending on the precise experimental conditions.

Experimental Protocols

Acidic Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve Iloperidone in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 N Hydrochloric Acid.

  • Incubation: Incubate the solution in a water bath at 80°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N Sodium Hydroxide.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Iloperidone as described for acidic degradation.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 1 N Sodium Hydroxide.

  • Incubation: Incubate the solution in a water bath at 60°C for 48 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N Hydrochloric Acid.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Iloperidone.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 6% (v/v) Hydrogen Peroxide.

  • Incubation: Keep the solution at room temperature for 12 hours, protected from light.

  • Sample Preparation for Analysis: Dilute the solution with the mobile phase for immediate HPLC analysis.

Visualizations

Degradation Pathways

cluster_acid Acidic Hydrolysis cluster_base Alkaline Hydrolysis cluster_oxidative Oxidative Degradation Iloperidone_acid Iloperidone DP1 DP1 (Ether Cleavage Product) Iloperidone_acid->DP1 0.1 N HCl, 80°C DP2 DP2 (Piperidine Ring Opening) Iloperidone_acid->DP2 0.1 N HCl, 80°C Iloperidone_base Iloperidone DP4 DP4 Iloperidone_base->DP4 1 N NaOH, 60°C DP5 DP5 Iloperidone_base->DP5 1 N NaOH, 60°C DP6 DP6 Iloperidone_base->DP6 1 N NaOH, 60°C DP7 DP7 Iloperidone_base->DP7 1 N NaOH, 60°C Iloperidone_ox Iloperidone DP3 DP3 (N-Oxide) Iloperidone_ox->DP3 6% H2O2, RT start Start: Iloperidone Sample stress Forced Degradation (Acid, Base, Oxidative) start->stress neutralize Neutralization (for Acid/Base Hydrolysis) stress->neutralize dilute Sample Dilution stress->dilute Oxidative degradation neutralize->dilute analyze HPLC/UHPLC-MS Analysis dilute->analyze characterize Characterization of Degradation Products analyze->characterize end End: Stability Profile characterize->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Iloperidone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of Iloperidone, an atypical antipsychotic drug. The following sections present a cross-validation of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The performance of different analytical methods for Iloperidone quantification is summarized in the tables below. These tables provide a clear comparison of key validation parameters, enabling researchers to select the most suitable method for their specific application, whether for pharmaceutical analysis or bioanalysis.

Table 1: Comparison of HPLC Methods for Iloperidone Quantification
Parameter Method 1 (Tablets)[1] Method 2 (Pharmaceutical Formulation)[2] Method 3 (Rat Plasma)[3]
Matrix TabletsPharmaceutical FormulationRat Plasma
Column C18Reversed PhaseBDS Hypersil Phenyl
Mobile Phase 20 mM Phosphate Buffer (pH 3):Acetonitrile (65:35 v/v)0.02M Potassium Dihydrogen Phosphate:Methanol:Acetonitrile (55:25:20 v/v/v, pH 4)0.01 M Sodium Dihydrogen Phosphate Buffer (pH 6.0):Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Detection Diode Array Detector (274 nm)UV Detector (230 nm)Photo Diode Array (PDA) Detector (276 nm)
Retention Time 2.85 min11.6 min7.04 min
Linearity Range 0.5 - 100 µg/mL0.1 - 20 µg/mL50 - 1000 ng/mL
LOD 0.0909 µg/mL0.022 µg/mL30 ng/mL
LOQ 0.3030 µg/mL0.067 µg/mL50 ng/mL
Accuracy (% Recovery) 98.10 - 101.89%Not SpecifiedWithin USFDA specified range
Precision (%RSD) < 0.5%Intraday: 0.33-1.06%, Interday: 0.41-1.14%Within USFDA specified range
Table 2: Comparison of LC-MS/MS Methods for Iloperidone Quantification
Parameter Method 1 (Human Plasma)[4] Method 2 (Human Plasma)[5] Method 3 (Rat Plasma)[6]
Matrix Human PlasmaHuman PlasmaRat Plasma
Extraction Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Column Not SpecifiedACE 5 C8Waters XTerra® C18
Mobile Phase Not SpecifiedNot SpecifiedAcetonitrile:15 mM Ammonium Formate with 0.05% Trifluoroacetic Acid (60:40 v/v)
Flow Rate Not SpecifiedNot SpecifiedNot Specified
Detection Selected-Ion Monitoring Electrospray MS (SIM-ES-MS)Tandem Mass Spectrometry (MS/MS)Mass Spectrometry (MS)
Linearity Range 250 pg/mL - 20 ng/mL0.01 - 6 ng/mL2 - 5000 ng/mL
LOQ 250 pg/mLNot SpecifiedNot Specified
Accuracy (% Recovery) 82 - 101%96.2 - 105%Not Specified
Precision (%CV) Intraday: 0 - 9%1.17 - 4.75%1.70 - 5.90%
Table 3: HPTLC Method for Iloperidone Quantification
Parameter Method 1 (Pharmaceutical Dosage Form)[1]
Matrix Pharmaceutical Dosage Form
Stationary Phase Not Specified
Mobile Phase Not Specified
Detection Not Specified
Linearity Range 100 - 600 ng/mL
LOQ 60 ng/mL
Accuracy (% Recovery) Not Specified
Precision (%RSD) Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the cited literature and offer a practical guide for implementation in a laboratory setting.

HPLC Method for Iloperidone in Tablets[1]
  • Instrumentation: An HPLC system equipped with a binary pump, degasser, and a diode array detector.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: A mixture of 20 mM phosphate buffer (pH 3) and acetonitrile in a 65:35 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 274 nm.

  • Standard Solution Preparation: A stock solution of Iloperidone is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (0.5 to 100 µg/mL).

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A portion of the powder equivalent to a single tablet is accurately weighed and transferred to a volumetric flask. The drug is extracted with a suitable solvent, sonicated, and diluted to the mark. The solution is then filtered before injection.

  • Validation Parameters:

    • Linearity: Assessed by plotting peak area against concentration over the specified range.

    • Accuracy: Determined by the recovery of known amounts of Iloperidone spiked into a placebo mixture.

    • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio.

LC-MS/MS Method for Iloperidone in Human Plasma[5]
  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Sample Preparation (Solid-Phase Extraction):

    • 100 µL of human plasma is used for extraction.

    • Analytes and their deuterated internal standards are extracted using SPE cartridges.

  • Chromatographic Conditions:

    • Column: ACE 5 C8.

    • The baseline separation of analytes is achieved within 3 minutes.

  • Mass Spectrometry Conditions:

    • The specific mass transitions for Iloperidone and its metabolites are monitored.

  • Validation Parameters:

    • Linearity: Established over a concentration range of 0.01-6 ng/mL.

    • Accuracy: Assessed by analyzing quality control samples at different concentrations, with results ranging from 96.2% to 105%.

    • Precision: The coefficient of variation (%CV) for precision varied from 1.17% to 4.75%.

    • Extraction Recovery: Greater than 84%.

HPTLC Method for Iloperidone in Pharmaceutical Dosage Forms

While a detailed protocol for a specific HPTLC method for Iloperidone was not fully available in the initial search results, a general workflow can be described based on common HPTLC practices. A previously reported method had a linearity range of 100-600 ng/ml and a limit of quantification of 60 ng/ml.[1]

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 plates.

  • Sample and Standard Application: Known volumes of standard and sample solutions are applied as bands on the HPTLC plate.

  • Mobile Phase and Development: The plate is developed in a chamber containing a suitable mobile phase.

  • Densitometric Analysis: After development, the plate is dried and scanned at a specific wavelength to quantify the separated Iloperidone bands.

  • Validation: The method would be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Iloperidone Standard Solutions start->prep_std prep_sample Prepare Tablet Sample Extract start->prep_sample inject Inject into HPLC System prep_std->inject prep_sample->inject separation Chromatographic Separation (C18 Column) inject->separation detection Diode Array Detection (274 nm) separation->detection quantify Quantification based on Peak Area detection->quantify report Report Results quantify->report

Caption: Workflow for HPLC quantification of Iloperidone in tablets.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Start plasma_sample Human Plasma Sample (100 µL) start->plasma_sample spe Solid-Phase Extraction (SPE) plasma_sample->spe inject Inject into LC-MS/MS System spe->inject separation Chromatographic Separation (C8 Column) inject->separation detection Tandem Mass Spectrometry (MS/MS) Detection separation->detection quantify Quantification using Internal Standards detection->quantify report Report Results quantify->report

Caption: Workflow for LC-MS/MS quantification of Iloperidone in plasma.

HPTLC_Workflow start Start prep Prepare Sample and Standard Solutions start->prep application Apply Samples/Standards to HPTLC Plate prep->application development Develop Plate in Chromatographic Chamber application->development drying Dry the Plate development->drying scanning Densitometric Scanning at 215 nm drying->scanning quantification Quantify based on Peak Area scanning->quantification report Report Results quantification->report

Caption: General workflow for HPTLC quantification of Iloperidone.

References

Navigating the Analytical Landscape of Iloperidone Metabolism: A Guide to Inter-laboratory Consistency

Author: BenchChem Technical Support Team. Date: November 2025

While direct inter-laboratory comparison studies for the measurement of Iloperidone and its metabolites are not extensively documented in publicly available literature, this guide provides a comprehensive overview of validated analytical methodologies and discusses potential sources of variability to promote greater consistency across research settings. For researchers, scientists, and drug development professionals, understanding these nuances is critical for the reliable interpretation of pharmacokinetic and pharmacodynamic data.

Iloperidone, an atypical antipsychotic, undergoes extensive metabolism, primarily forming two major active metabolites: P88 (a product of carbonyl reduction) and P95 (resulting from CYP2D6-mediated hydroxylation)[1][2][3][4]. The accurate quantification of Iloperidone and these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide delves into the established analytical methods, their performance characteristics, and key experimental considerations to minimize inter-laboratory discrepancies.

Comparative Analysis of Analytical Methods

The primary analytical technique for the simultaneous determination of Iloperidone and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high selectivity and sensitivity. Below is a summary of performance characteristics from a validated HPLC-MS/MS method for the analysis of Iloperidone, P88, and P95 in human plasma[5].

AnalyteLinearity Range (pg/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (%)Mean Recovery (%)
Iloperidone 10 - 10,000< 10.24< 10.24-5.78 to 5.40> 78.88
P88 10 - 10,000< 10.24< 10.24-5.78 to 5.40> 78.88
P95 50 - 15,000< 10.24< 10.24-5.78 to 5.40> 78.88

Data summarized from a study by Jia et al. (2013)[5]. The reported precision and accuracy values fall within the acceptable limits for bioanalytical method validation, indicating the reliability of the method within a single laboratory.

Experimental Protocol: A Representative HPLC-MS/MS Method

The following protocol is based on a validated method for the simultaneous determination of Iloperidone and its metabolites in human plasma[5].

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard (e.g., pioglitazone hydrochloride).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate).

  • Vortex for 3 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the HPLC-MS/MS system.

2. Chromatographic Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.

  • Column: CAPCELL PAK C18 MG III (150mm × 2.0mm, 5µm).

  • Mobile Phase: Acetonitrile: 5mM ammonium formate with 0.3% formic acid (pH 4.8) (25:75, v/v).

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Iloperidone: m/z 427.2 → 261.2

    • P88 and P95: m/z 429.1 → 261.1

    • Internal Standard (Pioglitazone): m/z 357.1 → 133.7

Potential Sources of Inter-Laboratory Variability

Achieving reproducible results across different laboratories requires strict adherence to standardized procedures and a thorough understanding of potential pitfalls. Key factors that can contribute to inter-laboratory variability include:

  • Lack of Standardized Procedures: Differences in sample collection, handling, and storage can significantly impact analyte stability and recovery[6].

  • Reference Material Discrepancies: The use of different internal standards or reference materials without proper cross-validation can lead to systematic errors[6].

  • Quality Control and Assurance: Inadequate quality control measures, infrequent calibration, and lack of participation in proficiency testing programs can result in inconsistent performance[6].

  • Instrumentation and Software: Variations in instrument sensitivity, calibration, and data processing algorithms can introduce biases.

  • Personnel Training: Differences in the training and experience of laboratory personnel can affect the consistency of sample preparation and data analysis[6].

Visualizing the Workflow and Metabolic Pathway

To aid in the understanding of the analytical process and the biological fate of Iloperidone, the following diagrams illustrate the experimental workflow and the metabolic pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Vortex1 Vortex IS->Vortex1 Extraction Liquid-Liquid Extraction (Ethyl Acetate) Vortex1->Extraction Centrifuge Centrifuge Extraction->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: A typical experimental workflow for the quantification of Iloperidone and its metabolites in plasma.

Iloperidone_Metabolism cluster_pathways Metabolic Pathways Iloperidone Iloperidone P88 P88 Iloperidone->P88 Carbonyl Reduction P95 P95 Iloperidone->P95 CYP2D6 Hydroxylation P89 P89 Iloperidone->P89 CYP3A4 O-demethylation

References

A Comparative Analysis of the Binding Affinities of Iloperidone and its Active Metabolite, P88

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of the atypical antipsychotic drug Iloperidone and its primary active metabolite, P88. The data presented herein is crucial for understanding the pharmacological profile of Iloperidone and the contribution of its metabolite to its overall therapeutic effect and side-effect profile.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki and pKi values) of Iloperidone and its P88 metabolite for a range of neurotransmitter receptors. Lower Ki values and higher pKi values indicate stronger binding affinity. Data has been compiled from various radioligand binding studies.

Receptor SubtypeIloperidone (Ki, nM)P88 Metabolite (Ki, nM)P88 Metabolite (pKi)
Serotonin Receptors
5-HT1A168[1]--
5-HT1B-5.1[2]-
5-HT2A5.6[1]0.03[2]9.56[3]
5-HT2C42.86.9[2]-
5-HT643[1]--
5-HT722[1]--
Dopamine Receptors
D1216[1]9.5[2]-
D2 / D2A6.3[1]1.6[2]7.80[3]
D37.1[1]--
D425[1]3.5[2]-
Adrenergic Receptors
α10.36[1]-8.08[3]
α2B-6[2]-
α2C-1.3[2]7.79[3]
Histamine Receptors
H1437[1]-Low affinity[3]

Note: A hyphen (-) indicates that data was not available from the cited sources. Ki values for Iloperidone are from various sources and may not be directly comparable to P88 values due to different experimental conditions. The pKi value is the negative logarithm of the Ki value.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using radioligand binding assays . The general methodology for these experiments is as follows:

1. Preparation of Receptor Membranes:

  • Cell lines stably expressing the specific human or rat receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

  • For tissue preparations, specific brain regions from laboratory animals (e.g., rats) are dissected.

  • The cells or tissues are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellets are washed and resuspended in the assay buffer to a specific protein concentration.

2. Competitive Radioligand Binding Assay:

  • A fixed concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest) is incubated with the prepared receptor membranes.

  • Increasing concentrations of the unlabeled test compound (Iloperidone or P88 metabolite) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Diagrams

The therapeutic and side effects of Iloperidone and its P88 metabolite are mediated through their interaction with various G-protein coupled receptors (GPCRs), primarily the dopamine D2 and serotonin 5-HT2A receptors.

cluster_0 Iloperidone / P88 Antagonism of Dopamine D2 Receptor Iloperidone Iloperidone or P88 D2R Dopamine D2 Receptor Iloperidone->D2R Antagonizes G_alpha_i_o Gαi/o D2R->G_alpha_i_o Activates AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

Dopamine D2 Receptor Signaling Pathway Antagonism

cluster_1 Iloperidone / P88 Antagonism of Serotonin 5-HT2A Receptor Iloperidone Iloperidone or P88 HT2AR Serotonin 5-HT2A Receptor Iloperidone->HT2AR Antagonizes G_alpha_q Gαq HT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 ↑ IP3 PIP2->IP3 DAG ↑ DAG PIP2->DAG

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism

References

A Comparative Guide to the Accuracy and Precision of Hydroxy Iloperidone Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of published bioanalytical methods for the quantification of Hydroxy Iloperidone, a primary metabolite of the atypical antipsychotic Iloperidone. The data and protocols presented are compiled from validated studies to aid in the selection and development of robust bioanalytical assays.

Quantitative Performance Comparison

The following table summarizes the accuracy and precision data from various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of Hydroxy Iloperidone (often referred to as P88 or P95) in human plasma. These methods represent the current standards in bioanalysis for this compound.

Method ReferenceAnalyte(s)Lower Limit of Quantitation (LLOQ)Accuracy (%)Precision (%CV)
Parekh J, et al. (2013)[1][2]Iloperidone, P88, P950.01 ng/mL96.2 to 1051.17 to 4.75
Jia M, et al. (2013)[3]Iloperidone, P88, P9510 pg/mL (Iloperidone, P88), 50 pg/mL (P95)-5.78 to 5.40< 10.24
Thermo Fisher Scientific (2014)[4]Hydroxy Iloperidone10 pg/mL (SIM), 50 pg/mL (Full Scan)Not explicitly stated, but within 20% of nominal at LLOQ< 20% RSD at LLOQ

Note: P88 and P95 are two major metabolites of Iloperidone, with Hydroxy Iloperidone being a key analyte. The performance characteristics are often reported for the parent drug and its major metabolites simultaneously.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the key methods cited in this guide.

Method 1: Stable-Isotope Dilution LC-MS/MS Assay (Parekh J, et al., 2013)[1][2]

  • Sample Preparation: Solid Phase Extraction (SPE). 100 µL of human plasma was used.

  • Chromatography:

    • Column: ACE 5 C8

    • Mobile Phase: Not explicitly detailed in the abstract, but typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Not specified.

    • Run Time: Baseline separation was achieved within 3 minutes.

  • Mass Spectrometry:

    • Instrument: Tandem Mass Spectrometer (details not in abstract).

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Method 2: HPLC-MS/MS Method (Jia M, et al., 2013)[3]

  • Sample Preparation: Liquid-Liquid Extraction (LLE) with ethyl acetate.

  • Chromatography:

    • Column: CAPCELL PAK C18 MG III (150mm × 2.0mm, 5µm).

    • Mobile Phase: Acetonitrile: 5mM ammonium formate containing 0.3% formic acid (pH 4.8) (25:75, v/v).

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Instrument: Tandem Mass Spectrometer (details not in abstract).

    • Ionization: ESI, positive mode.

    • Detection: MRM with the following transitions:

      • Iloperidone: m/z 427.2 → 261.2

      • P88 and P95 (Hydroxy Iloperidone): m/z 429.1 → 261.1

      • Internal Standard (Pioglitazone hydrochloride): m/z 357.1 → 133.7

Method 3: High-Resolution Accurate Mass (HRAM) LC-MS (Thermo Fisher Scientific, 2014)[4]

  • Sample Preparation: Protein precipitation with acetonitrile followed by dilution with water.

  • Chromatography: Details not provided in the summary.

  • Mass Spectrometry:

    • Instrument: High-Resolution Accurate Mass Spectrometer.

    • Scan Modes: Full Scan and Selected Ion Monitoring (SIM).

    • Mass Accuracy: Less than 3 ppm.

    • Resolution: 70,000.

Bioanalytical Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of Hydroxy Iloperidone in a plasma sample using LC-MS/MS.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample Collection is_add Addition of Internal Standard plasma->is_add extraction Extraction (SPE or LLE) is_add->extraction evap Evaporation & Reconstitution extraction->evap lc_sep LC Separation evap->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect chrom_int Chromatogram Integration ms_detect->chrom_int cal_curve Calibration Curve Generation chrom_int->cal_curve quant Concentration Quantification cal_curve->quant

Caption: A generalized workflow for the quantification of Hydroxy Iloperidone.

This guide serves as a starting point for researchers to evaluate and select the most appropriate bioanalytical method for their specific needs. It is recommended to consult the original publications for more in-depth information and to perform in-house validation to ensure the chosen method meets the required regulatory and scientific standards.

References

A Comparative Guide to the Metabolomics of Iloperidone Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic profiles of the atypical antipsychotic drug Iloperidone in humans and various animal species. Understanding these species-specific differences is crucial for the preclinical assessment and clinical development of Iloperidone and its derivatives. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Executive Summary

Iloperidone undergoes extensive metabolism that varies significantly across different species. In humans, the primary metabolic pathways are mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as carbonyl reductase, leading to two major active metabolites, P88 and P95.[1] Notably, these major human metabolites are only minor constituents in the metabolic profile of rodents. Plasma exposure to the P88 metabolite is lower than the parent drug in rodents and dogs, whereas in humans, the exposure to P88 is greater than that of Iloperidone itself. This highlights the importance of careful species selection in preclinical studies and the cautious extrapolation of animal data to humans.

Data Presentation: A Comparative Overview of Iloperidone Metabolism

Table 1: Key Pharmacokinetic Parameters of Iloperidone and its Major Metabolites in Humans

AnalyteCYP2D6 Extensive Metabolizers (EM)CYP2D6 Poor Metabolizers (PM)
Relative Plasma Exposure (AUC %)
Iloperidone~32.6%~41%
P88 (reduced metabolite)19.5%[1]34%[1]
P95 (hydroxylated metabolite)47.9%[1]25%[1]
Elimination Half-life (t½) in hours
Iloperidone18[1]33[1]
P8826[1]37[1]
P9523[1]31[1]

Species Differences in Iloperidone Metabolism (Qualitative Comparison)

  • Humans: The major circulating metabolites are P95 and P88. The exposure to the active metabolite P88 is greater than that of the parent compound, Iloperidone.

  • Rodents (Rats): P95 and P88 are only minor circulating metabolites. Plasma exposure to P88 is lower than that of Iloperidone.

  • Dogs: Similar to rodents, plasma exposure to the P88 metabolite is lower than that of Iloperidone.

  • Monkeys: Limited specific data is available on the quantitative metabolic profile of Iloperidone in monkeys.

Metabolic Pathways of Iloperidone

Iloperidone is primarily metabolized in the liver through three main biotransformation pathways:

  • Hydroxylation: Mediated by the CYP2D6 enzyme.

  • O-demethylation: Mediated by the CYP3A4 enzyme.

  • Carbonyl Reduction: Catalyzed by carbonyl reductase.

Iloperidone_Metabolism Iloperidone Iloperidone P88 P88 (Reduced Metabolite) Iloperidone->P88 Carbonyl Reductase P95 P95 (Hydroxylated Metabolite) Iloperidone->P95 CYP2D6 P89 P89 (O-demethylated Metabolite) Iloperidone->P89 CYP3A4

Figure 1. Main metabolic pathways of Iloperidone.

Experimental Protocols

The following sections detail the methodologies commonly employed in the study of Iloperidone metabolism.

In Vivo Animal Studies (Rat Model)
  • Animal Model: Male Wistar rats are frequently used.

  • Drug Administration: Iloperidone is typically administered via oral gavage or intraperitoneal injection.

  • Sample Collection: Blood samples are collected at various time points post-administration via methods such as tail vein or cardiac puncture. Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with acetonitrile or a similar organic solvent, followed by centrifugation to remove precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in a suitable solvent for analysis.

Human Pharmacokinetic Studies
  • Study Population: Healthy volunteers, often genotyped for CYP2D6 extensive and poor metabolizer status.

  • Drug Administration: Single oral doses of Iloperidone tablets.

  • Sample Collection: Serial blood samples are collected over a specified period (e.g., up to 72 hours) post-dose.

  • Sample Preparation: Similar to animal studies, plasma is isolated and subjected to protein precipitation or solid-phase extraction (SPE) for cleanup and concentration of the analytes.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for the simultaneous quantification of Iloperidone and its metabolites in biological matrices.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used to separate Iloperidone and its metabolites. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for Iloperidone, P88, and P95 are monitored to ensure selectivity and sensitivity.

  • Quantification: Stable isotope-labeled internal standards for Iloperidone and its metabolites are often used to ensure accurate quantification by correcting for matrix effects and variations in extraction recovery.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Animal Studies Animal Studies Protein Precipitation Protein Precipitation Animal Studies->Protein Precipitation Human Studies Human Studies Solid-Phase Extraction Solid-Phase Extraction Human Studies->Solid-Phase Extraction LC-MS/MS LC-MS/MS Protein Precipitation->LC-MS/MS Solid-Phase Extraction->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification Metabolite Identification Metabolite Identification LC-MS/MS->Metabolite Identification

Figure 2. A typical experimental workflow for metabolomic studies.

Conclusion

The metabolic profile of Iloperidone demonstrates significant species-dependent variations. While in vitro studies using human liver microsomes can provide valuable initial insights, in vivo studies in multiple animal species are essential for a comprehensive understanding of its pharmacokinetics. The pronounced difference in the formation of the major human metabolites, P88 and P95, in rodents and dogs underscores the limitations of these models for directly predicting human metabolic pathways and exposure levels. Future research should aim to generate more detailed quantitative comparative data, particularly in non-human primates, to better bridge the gap between preclinical and clinical findings.

References

Comparative Guide to the Bioanalysis of Hydroxy Iloperidone: Linearity and LLOQ

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methods for the quantification of Hydroxy Iloperidone in biological matrices, with a focus on linearity and the lower limit of quantification (LLOQ). It is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Data Summary: Linearity and LLOQ of Hydroxy Iloperidone

The following table summarizes the performance of various analytical methods used for the quantification of Hydroxy Iloperidone.

Analytical MethodMatrixLinearity RangeLLOQReference
LC-MS/MSHuman Plasma0.01 - 6 ng/mL0.01 ng/mL[1][2]
LC-MS/MS (SIM)Human Plasma250 pg/mL - 20 ng/mL250 pg/mL[3]
HRAM Full ScanRat Plasma50 pg/mL - 100 ng/mL50 pg/mL[4]
HRAM SIM Scan (1 µL injection)Rat Plasma25 pg/mL - 100 ng/mL25 pg/mL[4]
HRAM SIM Scan (5 µL injection)Rat Plasma10 pg/mL - 100 ng/mL10 pg/mL[4]
RP-HPLC-PDARat Plasma50 - 1000 ng/mL50 ng/mL[5]
LC-MS/MSRat Plasma2 - 5000 ng/mLNot Specified[6]
HPLC-DADPharmaceutical Tablets0.5 - 100 µg/mL0.3030 µg/mL[7]
RP-HPLC-UVPharmaceutical Tablets1 - 10 µg/mL0.5889 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to provide a comprehensive understanding of the procedures used to obtain the presented data.

Method 1: Sensitive and Rapid Isotope Dilution LC-MS/MS
  • Objective: To simultaneously determine Iloperidone and its two major metabolites, including Hydroxy Iloperidone, in human plasma.[1]

  • Sample Preparation:

    • 100 µL of human plasma is used.[1]

    • Analytes and their deuterated internal standards are extracted using Solid Phase Extraction (SPE).[1]

  • Chromatography:

    • An ACE 5 C8 column is used for separation.[1]

    • Baseline separation is achieved within 3 minutes.[1]

  • Detection:

    • Tandem mass spectrometry (MS/MS) is used for detection.[1]

  • Validation:

    • The method was validated over a concentration range of 0.01-6 ng/mL for all analytes.[1]

    • Accuracy ranged from 96.2% to 105%, and precision (%CV) was between 1.17% and 4.75%.[1]

    • Extraction recovery was greater than 84%.[1]

Method 2: High-Resolution Accurate Mass (HRAM) Quantitation
  • Objective: To benchmark the assay performance for the quantitation of Iloperidone and Hydroxy Iloperidone using high-resolution accurate mass spectrometry.[4]

  • Sample Preparation:

    • Analytes were analyzed in the presence of rat plasma matrix.[4]

    • A 3:1 acetonitrile protein precipitation was performed, followed by a 1:1 dilution with water.[4]

  • Instrumentation:

    • Analysis was conducted using Full Scan and Single Ion Monitoring (SIM) scanning functions on an Orbitrap mass analyzer.[4]

  • Results:

    • Full Scan: LLOQ was determined to be 50 pg/mL for Hydroxy Iloperidone.[4]

    • SIM Scan (1 µL injection): LLOQ was 25 pg/mL for Hydroxy Iloperidone.[4]

    • SIM Scan (5 µL injection): An improved LLOQ of 10 pg/mL was achieved for Hydroxy Iloperidone.[4]

  • Linearity:

    • Calibration curves were evaluated from 10 pg/mL to 100 ng/mL.[4]

    • The signal response was determined to be linear from the LLOQ to 100 ng/mL.[4]

Method 3: RP-HPLC with PDA Detection
  • Objective: To estimate Iloperidone from rat plasma using a simple and fast isocratic reverse-phase HPLC method.[5]

  • Sample Preparation:

    • Protein precipitation of plasma samples was carried out using acetonitrile.[5]

  • Chromatography:

    • A BDS Hypersil Phenyl column (250 mm × 4.6 mm; 5 μm) was used.[5]

    • The mobile phase consisted of a mixture of 0.01 M sodium dihydrogen phosphate buffer (pH 6.0) and acetonitrile (60:40, v/v) at a flow rate of 1.5 ml/min.[5]

  • Detection:

    • A Photo Diode Array (PDA) detector was used at a wavelength of 276 nm.[5]

  • Validation:

    • The calibration curve showed linearity in the concentration range of 50–1000 ng/ml (r²=0.998).[5]

    • The LLOQ was 50 ng/ml, and the limit of detection (LOD) was 30 ng/ml.[5]

Visualizations

The following diagrams illustrate the general workflow for the bioanalysis of Hydroxy Iloperidone and the logical relationship of key validation parameters.

Bioanalytical Workflow for Hydroxy Iloperidone cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing PlasmaSample Plasma Sample Collection ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) PlasmaSample->ProteinPrecipitation Method A SPE Solid Phase Extraction (SPE) PlasmaSample->SPE Method B LC Liquid Chromatography (LC) Separation ProteinPrecipitation->LC SPE->LC MS Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification MS->Quantification

Caption: A generalized workflow for the bioanalytical quantification of Hydroxy Iloperidone.

ValidationParameters LLOQ Lower Limit of Quantification (LLOQ) Linearity Linearity Accuracy Accuracy Precision Precision Method Validated Bioanalytical Method Method->LLOQ Method->Linearity Method->Accuracy Method->Precision

Caption: Key parameters for the validation of a bioanalytical method.

References

Iloperidone Pharmacokinetics: A Comparative Analysis in Extensive vs. Poor Metabolizers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of how genetic variations in drug metabolism affect the pharmacokinetic profile of the atypical antipsychotic, Iloperidone, providing crucial insights for researchers, scientists, and drug development professionals.

Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] Genetic polymorphisms in the CYP2D6 gene can lead to significant variations in enzyme activity, categorizing individuals as extensive metabolizers (EMs) or poor metabolizers (PMs). This difference in metabolic capacity has a profound impact on the pharmacokinetic profile of Iloperidone and its major metabolites, P88 and P95, necessitating careful consideration in clinical practice and drug development.[1][2][4]

Comparative Pharmacokinetic Parameters

The pharmacokinetic parameters of Iloperidone and its principal active metabolites, P88 and P95, exhibit marked differences between CYP2D6 extensive and poor metabolizers. These variations underscore the importance of pharmacogenetic testing in optimizing Iloperidone therapy.

Pharmacokinetic ParameterAnalyteExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Fold Increase in PMs
Elimination Half-Life (t½) Iloperidone18 hours[1][5][6]33 hours[1][5][6]~1.8
Metabolite P8826 hours[1][2]37 hours[1][2]~1.4
Metabolite P9523 hours[1][2]31 hours[1][2]~1.3
Area Under the Curve (AUC) Iloperidone-Increased by 47%[2]1.47
Metabolite P8819.5% of total plasma exposure[1][2]34.0% of total plasma exposure[1][2]-
Metabolite P9547.9% of total plasma exposure[1][2]25% of total plasma exposure[1][2]-

Data compiled from multiple sources.[1][2][5][6]

The data clearly indicates that individuals classified as poor metabolizers exhibit a significantly prolonged elimination half-life for Iloperidone and its metabolites.[1][5][6] This leads to higher systemic exposure to the parent drug and its active metabolite P88, as evidenced by the increased AUC.[2] Consequently, the FDA recommends a 50% dose reduction of Iloperidone for patients identified as CYP2D6 poor metabolizers to mitigate the risk of adverse effects.[2][7][8]

Metabolic Pathways and Genetic Influence

The metabolic fate of Iloperidone is intricately linked to the activity of CYP2D6 and CYP3A4. The following diagram illustrates the primary metabolic pathways and highlights the critical role of CYP2D6.

Iloperidone_Metabolism cluster_CYP2D6 Impact of CYP2D6 Phenotype Iloperidone Iloperidone P88 Metabolite P88 (Reduced Iloperidone) Iloperidone->P88 Carbonyl Reduction (Cytosolic Enzymes) P95 Metabolite P95 (α-hydroxy ketone) Iloperidone->P95 Hydroxylation (CYP2D6) Inactive_Metabolites Inactive Metabolites Iloperidone->Inactive_Metabolites O-demethylation (CYP3A4) Note In Poor Metabolizers, the CYP2D6 pathway is significantly reduced, leading to increased Iloperidone and P88 levels.

Figure 1. Metabolic Pathways of Iloperidone. This diagram illustrates the primary routes of Iloperidone metabolism, emphasizing the pivotal role of the CYP2D6 enzyme.

In individuals with normal CYP2D6 function (extensive metabolizers), a significant portion of Iloperidone is converted to its metabolite P95 through hydroxylation.[1][2] However, in poor metabolizers, this pathway is impaired, leading to a metabolic shift. As a result, more Iloperidone is available for conversion to the active metabolite P88 via carbonyl reduction, and the overall clearance of the parent drug is reduced.[9] This shift is reflected in the altered AUC ratios of the metabolites between the two groups.[1][2]

Experimental Protocols for Pharmacokinetic Analysis

A typical clinical study designed to compare the pharmacokinetics of Iloperidone in extensive versus poor metabolizers would follow a structured protocol to ensure data integrity and subject safety.

Pharmacokinetic_Study_Workflow cluster_screening Subject Screening & Enrollment cluster_study_conduct Study Conduct cluster_analysis Sample Analysis & Data Interpretation Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Genotyping CYP2D6 Genotyping Inclusion_Exclusion->Genotyping Drug_Admin Single Oral Dose of Iloperidone Genotyping->Drug_Admin Blood_Sampling Serial Blood Sampling (pre-dose and multiple post-dose time points) Drug_Admin->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Quantification of Iloperidone & Metabolites (e.g., HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½, CL) Bioanalysis->PK_Analysis Stat_Analysis Statistical Comparison between EM and PM groups PK_Analysis->Stat_Analysis

Figure 2. Pharmacokinetic Study Workflow. This flowchart outlines the key steps involved in a clinical study comparing Iloperidone pharmacokinetics in different metabolizer groups.

Detailed Methodologies:

  • Subject Recruitment and Genotyping: Healthy volunteers or patients with schizophrenia are recruited.[10] Following informed consent, subjects are genotyped for CYP2D6 alleles to identify extensive and poor metabolizers. Key inclusion criteria often include age and health status, while exclusion criteria would rule out individuals with conditions or on medications that could interfere with the study drug's pharmacokinetics.[10]

  • Drug Administration and Sampling: A single oral dose of Iloperidone is administered to subjects.[9] Blood samples are collected at predetermined time points, typically before dosing and at multiple intervals after dosing, to capture the full pharmacokinetic profile.[10][11]

  • Bioanalytical Method: Plasma concentrations of Iloperidone and its metabolites (P88 and P95) are determined using a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10] This ensures accurate and precise quantification of the analytes.

  • Pharmacokinetic and Statistical Analysis: Non-compartmental or population pharmacokinetic modeling is used to calculate key parameters like maximum concentration (Cmax), area under the concentration-time curve (AUC), elimination half-life (t½), and clearance (CL).[10] Statistical tests are then employed to compare these parameters between the EM and PM groups to determine the significance of any observed differences.

References

A Comparative Guide to the Purity and Isotopic Enrichment of Hydroxy Iloperidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an objective comparison of Hydroxy Iloperidone-d3, focusing on the critical quality attributes of chemical purity and isotopic enrichment. We present supporting experimental data and detailed methodologies to aid in the informed selection of this crucial analytical reagent.

The Critical Role of Purity and Isotopic Enrichment

Hydroxy Iloperidone-d3 is the deuterated analog of the active metabolite of Iloperidone, an atypical antipsychotic. Its primary use is as an internal standard in mass spectrometry-based bioanalytical assays. High chemical purity ensures that signal interference from impurities is minimized, while high isotopic enrichment is crucial for preventing cross-contribution to the signal of the unlabeled analyte, thereby ensuring analytical accuracy.

Comparative Analysis of Hydroxy Iloperidone-d3

To illustrate the importance of selecting a high-quality standard, we present a comparative analysis of our product against two hypothetical competitor products (Supplier A and Supplier B). The following tables summarize the key quality metrics determined through rigorous analytical testing.

Table 1: Chemical Purity of Hydroxy Iloperidone-d3 by HPLC-UV

ProductPurity (%)Major Impurity (%)
Our Product >99.8 <0.1
Supplier A99.20.5
Supplier B98.51.1

Table 2: Isotopic Enrichment and Purity of Hydroxy Iloperidone-d3 by LC-MS

ProductIsotopic Enrichment (d3, %)Isotopic Purity (d3 species, %)d0 Species (%)
Our Product >99.5 >98.5 <0.01
Supplier A99.197.30.2
Supplier B98.695.90.5

Experimental Protocols

The data presented in this guide were obtained using the following validated analytical methods:

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in Methanol.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
  • Instrumentation: Sciex Triple Quad 6500+ LC-MS/MS system.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitored for d0, d1, d2, and d3 species of Hydroxy Iloperidone.

  • Data Analysis: Isotopic enrichment is calculated from the relative peak areas of the different deuterated species.

Metabolic Pathway of Iloperidone

Iloperidone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of Hydroxy Iloperidone is a key metabolic pathway.

Iloperidone Iloperidone Hydroxy_Iloperidone Hydroxy Iloperidone (P95) (Active Metabolite) Iloperidone->Hydroxy_Iloperidone CYP2D6 (Hydroxylation) P88 P88 (Active Metabolite) Iloperidone->P88 Carbonyl Reduction Other_Metabolites Other Metabolites Iloperidone->Other_Metabolites CYP3A4 (O-demethylation)

Caption: Metabolic conversion of Iloperidone.

Experimental Workflow for Quality Assessment

The comprehensive validation of Hydroxy Iloperidone-d3 involves a multi-step workflow to ensure the highest standards of quality.

start Hydroxy Iloperidone-d3 (Test Sample) hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy start->nmr purity Chemical Purity (>99.8%) hplc->purity enrichment Isotopic Enrichment (>99.5%) lcms->enrichment structure Structural Confirmation nmr->structure pass Release purity->pass Pass fail Reject purity->fail Fail enrichment->pass Pass enrichment->fail Fail structure->pass Pass structure->fail Fail

Caption: Quality control workflow for Hydroxy Iloperidone-d3.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Iloperidone Metabolite Hydroxy Iloperidone-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Hydroxy Iloperidone-d3, a deuterated metabolite of the atypical antipsychotic Iloperidone. Adherence to these guidelines is paramount for personnel safety and regulatory compliance.

Prioritizing Safety and Compliance

Before initiating any disposal procedures, the Safety Data Sheet (SDS) for Hydroxy Iloperidone-d3 must be consulted. The SDS contains detailed information regarding the compound's physical and chemical properties, hazards, and specific handling and disposal instructions. In a laboratory or research setting, institutional and local regulations for chemical waste management must be strictly followed. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance.

Recommended Disposal Protocols

The preferred method for the disposal of pharmaceutical compounds, including research chemicals like Hydroxy Iloperidone-d3, is through a licensed hazardous waste disposal contractor.

Step 1: Segregation and Labeling

  • Isolate the Waste: Do not mix Hydroxy Iloperidone-d3 waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Proper Labeling: Clearly label the waste container with the full chemical name ("Hydroxy Iloperidone-d3"), concentration, and any relevant hazard warnings.

Step 2: Secure Storage

  • Containment: Store the waste in a designated, secure area, away from incompatible materials. The container must be chemically resistant, properly sealed to prevent leaks or spills, and stored in secondary containment.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Coordinate with your institution's EHS office to arrange for the collection and disposal by a certified hazardous waste management company. These professionals are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.

Alternative Disposal Methods (When Permitted)

In the rare event that professional disposal is not immediately available, and for very small quantities, the following methods may be considered only after consulting with your EHS office and confirming compliance with local regulations. These methods are generally more applicable to household pharmaceutical disposal but are included here for comprehensive informational purposes.

Table 1: Alternative Disposal Considerations

MethodProcedureKey Considerations
Incineration High-temperature destruction in a licensed facility.This is often the method used by hazardous waste contractors. It is the most effective way to ensure complete destruction of the compound.
Landfill (Household Trash) Mix the compound with an inert, undesirable substance (e.g., used coffee grounds, cat litter), seal it in a plastic bag or container, and dispose of it in the regular trash.[1][2][3]This method is generally not recommended for laboratory waste and should only be used as a last resort for non-hazardous, non-controlled substances if permitted by local regulations.[1][2][3] Do not crush tablets or capsules.[1]
Sewer System (Flushing) Dissolve or flush the compound down the drain.This is not a recommended method. Many pharmaceuticals can persist in the environment and harm aquatic life.[3] Flushing is only advised for a specific list of medications provided by the FDA, and Iloperidone is not on this list.[4][5]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of Hydroxy Iloperidone-d3 in a research setting.

Caption: Decision workflow for compliant disposal of Hydroxy Iloperidone-d3.

Understanding Deuterated Compounds

Hydroxy Iloperidone-d3 is a deuterated form of Hydroxy Iloperidone. Deuterium is a stable, non-radioactive isotope of hydrogen.[6] While deuteration can alter the metabolic profile of a drug, it does not significantly change its fundamental chemical properties for the purposes of disposal.[6] Therefore, the disposal procedures for Hydroxy Iloperidone-d3 should be considered the same as for the non-deuterated parent compound, Hydroxy Iloperidone, unless specific guidance in the SDS indicates otherwise.

General Best Practices for Pharmaceutical Waste

  • Avoid Stockpiling: Dispose of unwanted or expired chemicals promptly.

  • Training: Ensure all laboratory personnel are trained on proper chemical waste disposal procedures.

  • Documentation: Maintain accurate records of all chemical waste disposal activities.

By adhering to these procedures, researchers and institutions can ensure the safe handling and disposal of Hydroxy Iloperidone-d3, minimizing environmental impact and maintaining a safe working environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.